Procyclidine hydrochloride
Description
A muscarinic antagonist that crosses the blood-brain barrier and is used in the treatment of drug-induced extrapyramidal disorders and in parkinsonism.
Properties
IUPAC Name |
1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSPFXJSEHCTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045357 | |
| Record name | Procyclidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508-76-5 | |
| Record name | Procyclidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyclidine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyclidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procyclidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyclidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCYCLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQC932Z7YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Procyclidine Hydrochloride: A Deep Dive into its Central Nervous System Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine hydrochloride is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is rooted in its ability to antagonize muscarinic acetylcholine receptors within the central nervous system (CNS), thereby restoring the delicate balance between cholinergic and dopaminergic neurotransmission that is disrupted in these disorders. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the CNS. It details the drug's binding affinities for various muscarinic receptor subtypes, elucidates the downstream signaling pathways modulated by its antagonistic action, and presents the experimental methodologies employed to characterize these interactions.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] In the CNS, particularly in the striatum, there is a crucial balance between the excitatory neurotransmitter acetylcholine and the inhibitory neurotransmitter dopamine.[2] In conditions like Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms such as tremor, rigidity, and akinesia.[3] Procyclidine redresses this imbalance by blocking the action of acetylcholine at its receptors.[1]
The drug is known to be a non-selective antagonist of the muscarinic acetylcholine M1, M2, and M4 receptors.[4] Its activity at M3 and M5 receptors is less definitively characterized in the available literature.[4]
Quantitative Receptor Binding Affinity
The affinity of this compound for different muscarinic receptor subtypes has been quantified in various studies, typically through radioligand binding assays. The data, often presented as pKi values (the negative logarithm of the inhibition constant, Ki), indicate the potency of the drug's binding to its target receptors. A higher pKi value signifies a stronger binding affinity.
It is crucial to note the stereoselectivity of procyclidine, with the (R)-enantiomer demonstrating significantly higher affinity for muscarinic receptors compared to the (S)-enantiomer.[5] For instance, (R)-procyclidine has a 130-fold higher affinity for M1 and M4 receptors and a 40-fold higher affinity for M2 receptors than (S)-procyclidine.[5]
| Receptor Subtype | Ligand | pKi | Ki (nM) | Source |
| M1 | (R)-Procyclidine | - | - | [5] |
| (S)-Procyclidine | - | - | [5] | |
| M2 | (R)-Procyclidine | - | - | [5] |
| (S)-Procyclidine | - | - | [5] | |
| M4 | (R)-Procyclidine | - | - | [5] |
| (S)-Procyclidine | - | - | [5] |
Note: Specific Ki values for the enantiomers were not explicitly found in the provided search results, but the relative affinities are clearly stated.
Signaling Pathways Modulated by Procyclidine
Procyclidine's antagonism of muscarinic receptors interrupts the downstream signaling cascades typically initiated by acetylcholine. The specific pathways affected depend on the G-protein to which the muscarinic receptor subtype is coupled.
M1 Receptor (Gq/11-coupled) Signaling Pathway
M1 receptors are predominantly coupled to Gq/11 proteins.[6] Their activation by acetylcholine initiates a signaling cascade that leads to the activation of phospholipase C (PLC). Procyclidine, by blocking this receptor, inhibits this pathway.
M2 and M4 Receptor (Gi/o-coupled) Signaling Pathways
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase.[6] This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Procyclidine's antagonism at these receptors prevents this inhibitory effect. In the striatum, M4 receptors are particularly important as they act as autoreceptors on cholinergic interneurons, providing a negative feedback mechanism on acetylcholine release. By blocking these autoreceptors, procyclidine can paradoxically increase local acetylcholine release, though its primary effect is the blockade of postsynaptic receptors.
Experimental Protocols
The characterization of procyclidine's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of procyclidine for different muscarinic receptor subtypes.
-
Objective: To determine the Ki of procyclidine at human M1, M2, M3, M4, and M5 muscarinic receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of unlabeled procyclidine.
-
For determining non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., atropine) is used instead of procyclidine.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-NMS against the logarithm of the procyclidine concentration.
-
Determine the IC50 value (the concentration of procyclidine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3][5][7]
-
In Vivo Microdialysis
This technique is employed to measure the effect of procyclidine on neurotransmitter levels, such as dopamine, in specific brain regions of living animals.
-
Objective: To assess the effect of procyclidine on striatal dopamine release.
-
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
-
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the target brain region (e.g., striatum).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer procyclidine systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples.
-
-
Data Analysis:
-
Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.
-
Express the dopamine levels as a percentage of the baseline levels and plot them over time.
-
Compare the dopamine levels before and after procyclidine administration to determine its effect.
-
Conclusion
This compound's mechanism of action in the central nervous system is centered on its competitive antagonism of muscarinic acetylcholine receptors, particularly the M1, M2, and M4 subtypes. By blocking the downstream signaling pathways initiated by acetylcholine, procyclidine helps to restore the balance of neurotransmitter activity in the striatum, thereby alleviating the motor symptoms of Parkinson's disease and drug-induced extrapyramidal disorders. The quantitative understanding of its receptor binding affinities and the elucidation of its effects on intracellular signaling cascades, through techniques such as radioligand binding assays and in vivo microdialysis, are fundamental to its rational use in a clinical setting and for the development of future, more selective therapeutic agents.
References
- 1. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Procyclidine Hydrochloride: A Technical Guide to its Antagonism of Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine hydrochloride is a synthetic anticholinergic agent that exerts its therapeutic effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). As a non-selective antagonist, it exhibits affinity for all five muscarinic receptor subtypes (M1-M5), albeit with varying potencies. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its interaction with muscarinic receptors. It includes a compilation of binding affinity and functional potency data, detailed experimental protocols for the characterization of muscarinic antagonists, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscarinic receptor modulators.
Introduction
This compound is a tertiary amine antimuscarinic agent that effectively crosses the blood-brain barrier.[1] It is clinically used in the management of Parkinson's disease and to control extrapyramidal symptoms induced by antipsychotic medications.[2] The therapeutic efficacy of procyclidine is attributed to its ability to block the effects of acetylcholine (ACh) at central and peripheral muscarinic receptors, thereby helping to restore the balance of cholinergic and dopaminergic neurotransmission in the basal ganglia.[3] Understanding the specific interactions of procyclidine with each muscarinic receptor subtype is crucial for elucidating its full therapeutic potential and side-effect profile.
Quantitative Pharmacological Data
The interaction of procyclidine with muscarinic receptors has been quantified through various in vitro assays. The following tables summarize the available data on the binding affinity (Ki) and functional antagonism (pA2) of procyclidine at the five human muscarinic receptor subtypes.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | (R)-Procyclidine Ki (nM) | (S)-Procyclidine Ki (nM) | Procyclidine (racemic) Ki (-log[M]) | Tissue/Cell Line | Reference |
| M1 | 2.1 | 270 | 8.34 | Human Neuroblastoma (NB-OK 1) | [4] |
| M2 | 25 | 1000 | 7.60 | Rat Heart | [4] |
| M3 | - | - | 7.91 | - | [5] |
| M4 | 3.2 | 420 | - | Rat Striatum | [4] |
| M5 | - | - | 7.62 | - | [5] |
Note: Ki values for (R)- and (S)-procyclidine were determined using radioligand binding assays.[4] Ki values for racemic procyclidine are presented as the negative logarithm of the molar concentration.
Table 2: Functional Antagonist Potency of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Agonist | pA2 Value | Tissue/Cell Line | Reference |
| M1 | Functional Assay (inhibition of contraction) | Carbachol | 8.3 | Guinea-pig ileum | [6] |
| M2 | Functional Assay (inhibition of negative inotropic effect) | Carbachol | 7.5 | Guinea-pig atria | [6] |
| M3 | Functional Assay (inhibition of contraction) | Carbachol | 8.0 | Guinea-pig ileum | [6] |
| M4 | Not Available | - | - | - | |
| M5 | Not Available | - | - | - |
Note: The pA2 value is a measure of the potency of an antagonist in a functional assay. A higher pA2 value indicates greater potency. The data presented here are from studies on isolated tissues and may not fully reflect the potency at recombinant human receptors.
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through distinct signaling cascades. Procyclidine, as an antagonist, blocks the initiation of these pathways by preventing the binding of acetylcholine.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
The M2 and M4 receptor subtypes are coupled to Gi/o proteins.[7] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).
Figure 1: Procyclidine's antagonism of Gq/11-coupled muscarinic receptors.
Figure 2: Procyclidine's antagonism of Gi/o-coupled muscarinic receptors.
Experimental Protocols
The characterization of this compound as a muscarinic receptor antagonist involves a series of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of procyclidine for each muscarinic receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of procyclidine for M1-M5 muscarinic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
This compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer (for total binding).
-
Non-specific binding control (for non-specific binding).
-
Varying concentrations of this compound.
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
The membrane preparation.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the procyclidine concentration.
-
Determine the IC50 value (the concentration of procyclidine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Anticholinergic Properties of Procyclidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine hydrochloride is a synthetic anticholinergic agent with established therapeutic efficacy in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its clinical utility is rooted in its potent antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive investigation into the anticholinergic properties of this compound, detailing its receptor binding affinity, mechanism of action through distinct signaling pathways, and the experimental protocols utilized for its characterization. Quantitative data are systematically presented, and key experimental workflows and signaling cascades are visualized to offer a thorough resource for researchers and drug development professionals.
Introduction
This compound, a tertiary amine antimuscarinic agent, exerts its effects by competitively inhibiting the action of acetylcholine at central and peripheral muscarinic receptors.[1][2] By blocking the excitatory effects of acetylcholine, particularly within the striatum, procyclidine helps to restore the dopaminergic-cholinergic balance that is disrupted in parkinsonian syndromes.[2][3] This guide delves into the core anticholinergic characteristics of procyclidine, providing detailed technical information for its study and application in a research and development context.
Receptor Binding Affinity
The anticholinergic activity of this compound is defined by its binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5). While comprehensive binding data for all subtypes is not extensively published, available information indicates a non-selective antagonist profile with a notable affinity for M1, M2, and M4 receptors.[2][4][5]
One study investigating the stereoselectivity of procyclidine found that the (R)-enantiomer exhibits a significantly higher affinity for M1 and M4 receptors compared to M2 receptors. Specifically, (S)-procyclidine demonstrated a 130-fold lower affinity for M1 and M4 receptors and a 40-fold lower affinity for M2 receptors when compared to (R)-procyclidine.[5]
| Receptor Subtype | Reported Affinity (Ki) | -log[M] (pKi) | Reference |
| M1 | 21.38 nM | 8.34 | [4] |
| M2 | 251.19 nM | 7.60 | [4] |
| M3 | Not explicitly reported | - | |
| M4 | Antagonist activity reported | - | [2] |
| M5 | Not explicitly reported | - |
Note: The Ki values are derived from -log[M] values reported in the Drug Central database. Further experimental validation is recommended.
Mechanism of Action: Signaling Pathways
Procyclidine's antagonism of muscarinic receptors interrupts downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger distinct intracellular pathways depending on the receptor subtype. Procyclidine blocks these activation pathways.
-
M1, M3, and M5 Receptor Antagonism (Gq/11 Pathway): These receptors are coupled to the Gq/11 family of G-proteins.[1][6] Acetylcholine binding normally activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Procyclidine blocks the initial receptor activation, thereby inhibiting this entire cascade.[1][7]
-
M2 and M4 Receptor Antagonism (Gi/o Pathway): These receptors are coupled to the Gi/o family of G-proteins.[7] Acetylcholine binding typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This, in turn, reduces the activity of protein kinase A (PKA). Procyclidine's antagonism at these receptors prevents this inhibitory effect, leading to a state that is functionally permissive for adenylyl cyclase activity.
Below are Graphviz diagrams illustrating the signaling pathways antagonized by this compound.
Experimental Protocols
The anticholinergic properties of this compound can be quantitatively assessed through various in vitro and ex vivo experimental protocols.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of procyclidine for muscarinic receptors. A common approach is a competition binding assay using a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
Objective: To determine the inhibition constant (Ki) of this compound at muscarinic receptors.
Materials:
-
Tissue homogenate expressing muscarinic receptors (e.g., rat brain cortex, guinea pig heart, or cell lines transfected with specific mAChR subtypes).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
This compound solutions of varying concentrations.
-
Non-specific binding control: Atropine (high concentration, e.g., 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Methodology:
-
Membrane Preparation: Homogenize the selected tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the procyclidine concentration. Determine the IC50 (the concentration of procyclidine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Schild Analysis
A Schild analysis using an isolated tissue preparation, such as the guinea pig ileum, can be performed to determine the pA2 value of procyclidine, which is a measure of its antagonist potency.
Objective: To determine the pA2 value of this compound against a muscarinic agonist on isolated guinea pig ileum.
Materials:
-
Guinea pig ileum segment.
-
Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
This compound solutions of varying concentrations.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount the tissue in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Agonist Concentration-Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of procyclidine.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of procyclidine.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (control).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of procyclidine (-log[B]) on the x-axis.
-
The x-intercept of the resulting linear regression line provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Analytical Quantification
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable technique for the quantification of this compound in pharmaceutical dosage forms.
| Parameter | Condition |
| Column | Chiral-AGP, 100 x 4.0 mm, 5.0 µm |
| Mobile Phase | 10 mM Sodium Acetate (pH 4.1 with acetic acid) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Linearity Range | 2-200 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
Conclusion
This compound is a potent anticholinergic agent that acts as a non-selective antagonist at muscarinic acetylcholine receptors. Its therapeutic effects are mediated through the blockade of Gq/11 and Gi/o-coupled signaling pathways. The anticholinergic properties of procyclidine can be rigorously characterized using established in vitro and ex vivo experimental protocols, such as radioligand binding assays and Schild analysis. The data and methodologies presented in this technical guide provide a solid foundation for further research and development involving this important therapeutic agent.
References
- 1. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. procyclidine [drugcentral.org]
- 5. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Go Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Procyclidine Hydrochloride: A Technical Guide to its Modulation of Cholinergic and Dopaminergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine hydrochloride is a synthetic anticholinergic agent with established efficacy in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic effects are primarily attributed to its ability to restore the delicate balance between the cholinergic and dopaminergic neurotransmitter systems in the basal ganglia. This technical guide provides an in-depth analysis of the pharmacodynamic and pharmacokinetic properties of procyclidine, with a focus on its interactions with muscarinic acetylcholine receptors and its subsequent influence on dopaminergic signaling. Detailed experimental protocols for key assays are provided, alongside quantitative data on receptor binding affinities and functional outcomes. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of procyclidine's mechanism of action.
Introduction
The intricate interplay between the cholinergic and dopaminergic systems within the basal ganglia is fundamental for the regulation of motor control. An imbalance, characterized by a relative overactivity of the cholinergic system or a deficiency in dopaminergic signaling, manifests as various movement disorders, including Parkinson's disease and extrapyramidal symptoms (EPS) induced by antipsychotic medications. This compound, a tertiary amine antimuscarinic agent, is a cornerstone in the therapeutic armamentarium for these conditions. By competitively antagonizing muscarinic acetylcholine receptors (mAChRs), procyclidine effectively reduces the excitatory cholinergic tone, thereby helping to re-establish a more physiological equilibrium with the dopaminergic system.[1][2] This guide delves into the core mechanisms of procyclidine, presenting quantitative data, detailed experimental methodologies, and visual representations of its action.
Pharmacodynamics: Receptor Binding Profile
The primary mechanism of action of procyclidine is its antagonism of muscarinic acetylcholine receptors. Procyclidine exhibits a degree of selectivity for different muscarinic receptor subtypes, which contributes to its therapeutic efficacy and side-effect profile.
Muscarinic Receptor Affinity
Procyclidine acts as a non-selective antagonist at muscarinic acetylcholine M1, M2, and M4 receptors.[2] Its activity at M3 and M5 receptors is less well-characterized.[2] The stereoisomers of procyclidine display differential binding affinities, with (R)-procyclidine showing a higher affinity for M1 and M4 receptors compared to (S)-procyclidine.[3]
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Species/Tissue | Reference |
| M1 | (R)-Procyclidine | Higher affinity | Human Neuroblastoma NB-OK 1 cells | [3] |
| (S)-Procyclidine | 130-fold lower than (R)-isomer | Human Neuroblastoma NB-OK 1 cells | [3] | |
| M2 | (R)-Procyclidine | Lower affinity than for M1/M4 | Rat Cardiac Tissue | [3] |
| (S)-Procyclidine | 40-fold lower than (R)-isomer | Rat Cardiac Tissue | [3] | |
| M4 | (R)-Procyclidine | Higher affinity | Rat Striatum | [3] |
| (S)-Procyclidine | 130-fold lower than (R)-isomer | Rat Striatum | [3] |
Table 1: Procyclidine Binding Affinities for Muscarinic Receptor Subtypes. Note: Specific Ki values were not provided in the search results, only relative affinities.
Monoamine Transporter Affinity
While the primary action of procyclidine is at muscarinic receptors, some evidence suggests potential interactions with monoamine transporters, although this is not its main mechanism of action. Further research is needed to fully elucidate the binding affinities of procyclidine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Effects on Cholinergic-Dopaminergic Balance
The therapeutic efficacy of procyclidine in movement disorders stems from its ability to modulate the neurochemical balance within the basal ganglia, a group of subcortical nuclei critical for motor control.
Signaling Pathway
In a healthy state, there is a functional equilibrium between the excitatory actions of acetylcholine (ACh) and the inhibitory effects of dopamine (DA) in the striatum. In conditions such as Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of cholinergic interneurons. Similarly, antipsychotic drugs that block D2 dopamine receptors can induce a state of functional dopamine deficiency, leading to extrapyramidal symptoms. Procyclidine, by blocking muscarinic receptors (primarily M1 and M4) on striatal neurons, reduces the excitatory cholinergic influence, thereby helping to restore the balance with the dopaminergic system.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the pharmacological profile of procyclidine.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of procyclidine for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB), and varying concentrations of unlabeled procyclidine.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of procyclidine. The concentration of procyclidine that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of freely moving animals following procyclidine administration.
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the striatum of the experimental animal (e.g., a rat). Allow for a post-operative recovery period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Baseline Sampling: After a stabilization period, collect baseline dialysate samples to determine basal extracellular dopamine levels.
-
Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneally).
-
Post-Treatment Sampling: Continue to collect dialysate samples at regular intervals to monitor changes in dopamine concentration over time.
-
Sample Analysis: Analyze the dopamine content of the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels to determine the effect of procyclidine on dopamine release.
Preclinical and Clinical Efficacy
The therapeutic effects of procyclidine on motor symptoms have been evaluated in both preclinical animal models and clinical trials in humans.
Preclinical Motor Activity Studies
Studies in rodent models of Parkinson's disease or drug-induced catalepsy are used to assess the efficacy of procyclidine in improving motor function. While specific quantitative data for procyclidine was not found in the provided search results, such studies typically measure parameters like:
-
Locomotor Activity: Total distance traveled, number of movements, and patterns of movement in an open field test.
-
Rotarod Performance: The ability of the animal to maintain its balance on a rotating rod, which assesses motor coordination.
-
Catalepsy Scoring: The time it takes for an animal to correct an externally imposed posture, a measure of akinesia.
One study noted that procyclidine monotherapy can be associated with hyperactivity, a side effect that was counteracted by co-administration of an alpha-2 adrenergic agonist.[4]
Clinical Trials and Motor Function Assessment
In clinical settings, the efficacy of procyclidine is often assessed using standardized rating scales, such as the Unified Parkinson's Disease Rating Scale (UPDRS) or its revised version, the MDS-UPDRS. These scales provide a comprehensive evaluation of both motor and non-motor symptoms. A clinically meaningful improvement in the motor section of the UPDRS (Part III) is generally considered to be a change of several points.[5][6] While the search results did not yield specific quantitative data on UPDRS score changes in procyclidine clinical trials, its established use for decades is a testament to its clinical efficacy in alleviating symptoms such as rigidity and tremor.[2][7]
Conclusion
This compound remains a valuable therapeutic agent for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its primary mechanism of action, the antagonism of muscarinic acetylcholine receptors in the striatum, effectively counteracts the cholinergic overactivity that characterizes these conditions, thereby helping to restore the critical balance with the dopaminergic system. While its binding profile at muscarinic receptor subtypes is partially characterized, further research is warranted to fully elucidate its affinity for all five subtypes and to definitively quantify its interaction with monoamine transporters. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of procyclidine and to develop novel therapeutic strategies for movement disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-parkinsonian agents procyclidine and ethopropazine alleviate thermal hyperalgesia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimal clinically important change on the unified Parkinson's disease rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progression of MDS‐UPDRS Scores Over Five Years in De Novo Parkinson Disease from the Parkinson's Progression Markers Initiative Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. movementdisorders.org [movementdisorders.org]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Procyclidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine hydrochloride is a synthetic anticholinergic agent widely utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides a comprehensive overview of the synthesis and detailed chemical characterization of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines the primary synthetic pathway, including detailed experimental protocols, and elaborates on the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.
Synthesis of this compound
The most common and established method for the synthesis of this compound involves a two-step process: a Mannich reaction to form a key intermediate, followed by a Grignard reaction and subsequent salt formation.
Synthesis Pathway
The synthesis begins with the Mannich reaction of acetophenone, formaldehyde, and pyrrolidine to yield the intermediate, 3-(1-pyrrolidino)propiophenone. This intermediate then undergoes a Grignard reaction with cyclohexylmagnesium bromide. The final step involves the treatment of the resulting tertiary alcohol with hydrochloric acid to form the stable hydrochloride salt, this compound.
Procyclidine Hydrochloride: A Technical Guide to its Role in Elucidating Extrapyramidal Symptoms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine hydrochloride, a synthetic anticholinergic agent, serves as a critical pharmacological tool in the study of extrapyramidal symptoms (EPS). By competitively antagonizing muscarinic acetylcholine receptors, procyclidine effectively mitigates the motor disturbances arising from the dopamine-acetylcholine imbalance that characterizes drug-induced parkinsonism, dystonia, and akathisia. This technical guide provides an in-depth analysis of procyclidine's mechanism of action within the basal ganglia circuitry, detailed experimental protocols for its use in preclinical research, and a summary of its receptor binding affinities and pharmacokinetic properties. The included signaling pathway diagrams and experimental workflows offer a visual representation of its pharmacological role and its application in research settings, underscoring its continued importance in neuroscience and drug development.
Introduction
Extrapyramidal symptoms (EPS) are a significant and often debilitating side effect of dopamine receptor blocking agents, particularly antipsychotic medications.[1] These movement disorders, which include parkinsonism (rigidity, tremor, and akinesia), dystonia (sustained muscle contractions), and akathisia (motor restlessness), are primarily attributed to a functional imbalance between the dopaminergic and cholinergic systems within the basal ganglia.[1][2] this compound, a centrally-acting muscarinic antagonist, has long been a cornerstone in both the clinical management and the scientific investigation of these adverse effects.[3][4]
By selectively blocking the action of acetylcholine at muscarinic receptors, procyclidine helps to restore the physiological equilibrium disrupted by dopamine D2 receptor blockade, thereby alleviating the symptoms of EPS.[5][6] This pharmacological action makes procyclidine an invaluable tool for researchers studying the pathophysiology of EPS and for professionals involved in the development of novel therapeutics with improved side-effect profiles. This guide details the pharmacology of procyclidine, its application in preclinical models of EPS, and the analytical methods for its quantification.
Mechanism of Action: Restoring the Dopamine-Acetylcholine Balance
The motor functions of the basal ganglia are regulated by a delicate balance between the inhibitory effects of dopamine and the excitatory effects of acetylcholine.[7] Antipsychotic drugs, by blocking D2 dopamine receptors in the nigrostriatal pathway, reduce the inhibitory influence of dopamine.[1] This leads to a relative overactivity of cholinergic interneurons, resulting in the characteristic motor disturbances of EPS.[1][2]
Procyclidine exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1, M2, and M4 subtypes, which are abundant in the striatum.[3][6][8] By blocking these receptors, procyclidine reduces the excessive cholinergic signaling, thereby helping to re-establish a more balanced state of neurotransmission within the basal ganglia.[6][9] This restored equilibrium leads to a reduction in the rigidity, akinesia, and tremor associated with drug-induced parkinsonism, as well as the abatement of dystonic reactions and akathisia.[4][10]
Signaling Pathways in the Basal Ganglia
The following diagram illustrates the interplay between the dopaminergic and cholinergic systems in the basal ganglia and the site of action for procyclidine.
Caption: Dopamine-Acetylcholine Interaction in the Basal Ganglia.
Quantitative Data
Receptor Binding Affinity
Procyclidine demonstrates stereoselective binding to muscarinic receptors, with the (R)-enantiomer exhibiting significantly higher affinity.[10] The binding affinity varies across different muscarinic receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Species/Tissue |
| (R)-Procyclidine | M1 | 2.1 | Human Neuroblastoma |
| M2 | 25 | Rat Heart | |
| M4 | 3.2 | Rat Striatum | |
| (S)-Procyclidine | M1 | 270 | Human Neuroblastoma |
| M2 | 1000 | Rat Heart | |
| M4 | 420 | Rat Striatum | |
| Table 1: Procyclidine Binding Affinities for Muscarinic Receptors.[10] |
Pharmacokinetic Properties
The pharmacokinetic profile of procyclidine has been characterized in healthy volunteers.
| Parameter | Value |
| Mean Peak Plasma Concentration (Cmax) | 116 ng/ml |
| Mean Bioavailability | 75% |
| Volume of Distribution (Vd) | ~1 L/kg |
| Total Body Clearance | 68 ml/min |
| Plasma Elimination Half-life (t½) | ~12 hours |
| Onset of Autonomic Effects (IV) | Within 0.5 hours |
| Onset of Autonomic Effects (Oral) | 1-2 hours |
| Duration of Significant Autonomic Effects | Up to 12 hours |
| Table 2: Pharmacokinetic Parameters of Procyclidine.[11] |
Experimental Protocols
Procyclidine is frequently used in preclinical research to investigate the mechanisms of EPS and to screen novel compounds for their potential to induce or mitigate these side effects.
Haloperidol-Induced Catalepsy in Rats
This model is a widely used paradigm to screen for drugs with potential efficacy against parkinsonian-like motor deficits.
Objective: To assess the ability of procyclidine to reverse catalepsy induced by the D2 receptor antagonist, haloperidol.
Materials:
-
Male Wistar rats (200-250 g)
-
Haloperidol solution (1 mg/mL in saline with 2% Tween 80)
-
This compound solution (various concentrations in saline)
-
Vehicle (saline with 2% Tween 80)
-
Catalepsy bar (horizontal glass or wooden bar, 5 mm in diameter, positioned 8-9 cm above the floor of a cage)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize rats to the testing room and handling for at least 3 days prior to the experiment.
-
Drug Administration:
-
Divide animals into groups (e.g., Vehicle + Vehicle, Vehicle + Haloperidol, Procyclidine (dose 1) + Haloperidol, Procyclidine (dose 2) + Haloperidol).
-
Administer procyclidine or its vehicle intraperitoneally (i.p.).
-
After a pre-determined time (e.g., 30 minutes), administer haloperidol (1 mg/kg, i.p.) or its vehicle to all animals.
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time the rat remains in this position (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established. If the rat does not move its paws within this time, it is removed from the bar, and the maximum score is recorded.
-
-
Data Analysis:
-
Record the descent latency for each animal at each time point.
-
Compare the mean descent latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency in the procyclidine-treated groups compared to the haloperidol-only group indicates anticataleptic activity.[7][12][13][14]
-
Caption: Workflow for Haloperidol-Induced Catalepsy Model.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the direct measurement of extracellular levels of dopamine and acetylcholine in specific brain regions of freely moving animals, providing a direct assessment of the neurochemical effects of procyclidine.
Objective: To measure the effect of procyclidine on striatal dopamine and acetylcholine levels in a drug-induced EPS model.
Materials:
-
Rats or mice with stereotaxically implanted microdialysis guide cannulae targeting the striatum.
-
Microdialysis probes.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Haloperidol and procyclidine solutions.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for neurotransmitter analysis.[9][15][16][17]
Procedure:
-
Probe Insertion and Baseline Collection:
-
Gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer haloperidol (e.g., 1 mg/kg, i.p.) and continue collecting dialysate samples to observe its effect on dopamine and acetylcholine levels.
-
Subsequently, administer procyclidine (i.p.) and continue sample collection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and acetylcholine concentrations using HPLC-ED or LC-MS/MS.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline values.
-
Compare the changes in dopamine and acetylcholine levels following haloperidol and procyclidine administration.
-
Caption: Workflow for In Vivo Microdialysis.
Quantification of Procyclidine in Biological Matrices
Accurate quantification of procyclidine is essential for pharmacokinetic and pharmacodynamic studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for this purpose.
Objective: To determine the concentration of procyclidine in a pharmaceutical dosage form or biological sample.
Instrumentation and Conditions (Example):
-
Chromatographic System: HPLC with a UV or photodiode array (PDA) detector.
-
Column: Chiral-AGP, 100 x 4.0 mm, 5.0 µm.
-
Mobile Phase: Aqueous solution of 10 mM sodium acetate (pH 4.1 with acetic acid) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard and create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Tablets: Weigh and finely powder tablets. Extract a known amount of powder with a suitable solvent (e.g., 0.1M hydrochloric acid), sonicate, and filter.
-
Plasma: Perform a liquid-liquid extraction with a solvent such as methyl tertiary butyl ether.
-
-
Chromatographic Analysis: Inject equal volumes of the standard solutions and the prepared sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of procyclidine in the sample by interpolating its peak area from the calibration curve.[1][18][19]
Caption: Workflow for RP-HPLC Analysis of Procyclidine.
Conclusion
This compound remains an indispensable agent for both the clinical management and the scientific investigation of extrapyramidal symptoms. Its well-defined mechanism of action as a muscarinic antagonist provides a clear rationale for its therapeutic effects and its utility in preclinical models. The experimental protocols detailed in this guide offer a framework for researchers to further explore the intricate neurobiology of the basal ganglia and to advance the development of safer and more effective treatments for a range of neurological and psychiatric disorders. The continued study of procyclidine and its interactions within the central nervous system will undoubtedly yield further insights into the complex interplay of neurotransmitter systems that govern motor control.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of phencyclidine on the release of radioactivity from rat striatal slices labeled with [3H]choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Procyclidine and benztropine methanesulfonate compared in drug induced extrapyramidal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Players in the Field: Hierarchical Model of Interaction between the Dopamine and Acetylcholine Signaling Systems in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. ArrestinDb [review.gpcrdb.org]
- 12. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 13. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbmsp.org [ijbmsp.org]
- 19. ijbmsp.org [ijbmsp.org]
Unveiling the Neuroprotective Potential of Procyclidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine hydrochloride, a synthetic anticholinergic agent, is well-established in the symptomatic treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3][4] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, thereby restoring the balance of neurotransmitter activity in the basal ganglia.[2][5][6] Emerging evidence, however, suggests a broader neuroprotective potential for procyclidine, extending beyond its anticholinergic properties. This technical guide synthesizes the current understanding of procyclidine's neuroprotective effects, delving into its dual-action mechanism as both a muscarinic and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][7][8] We explore the putative signaling pathways implicated in its neuroprotective action, including the modulation of intracellular calcium, mitochondrial function, and apoptotic cascades. This document provides a comprehensive overview of the experimental evidence, presents available quantitative data in structured tables, and outlines detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction
Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic goal is the development of agents that not only manage symptoms but also slow or halt the degenerative process. This compound has long been a therapeutic option for managing motor symptoms associated with dopamine-acetylcholine imbalance.[3][9] However, its role as a potential neuroprotective agent is an area of growing interest. This guide explores the scientific basis for the neuroprotective effects of this compound, focusing on its molecular mechanisms and the experimental data supporting these claims.
Core Mechanisms of Action
This compound's neuroprotective potential appears to stem from a multi-faceted mechanism of action that includes both its well-documented anticholinergic activity and its less-explored role as an NMDA receptor antagonist.
Anticholinergic Action
Procyclidine acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M4).[2] In conditions like Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system.[9] By blocking muscarinic receptors, procyclidine helps to re-establish a more balanced neurochemical environment, which may indirectly contribute to neuronal survival by reducing excitotoxicity.
NMDA Receptor Antagonism
Several studies have identified procyclidine as a non-competitive antagonist of the NMDA receptor.[1][7][8] Overactivation of NMDA receptors by the neurotransmitter glutamate is a central mechanism of excitotoxic neuronal death in many neurodegenerative conditions. By blocking the NMDA receptor, procyclidine can prevent excessive calcium influx into neurons, a key trigger for apoptotic and necrotic cell death pathways.[8] This action is considered a significant contributor to its potential neuroprotective effects.
Quantitative Data on Neuroprotective Efficacy
While direct quantitative data on the neuroprotective effects of this compound from dedicated neuroprotection studies are limited in the publicly available literature, some insights can be drawn from related research. The following table summarizes available data, primarily from studies investigating its anticonvulsant properties, which are often linked to neuroprotection.
| Experimental Model | Drug/Compound | Dose | Observed Effect | Reference |
| Maximal electroshock-induced seizures in mice | Procyclidine + Carbamazepine | 10 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |
| Maximal electroshock-induced seizures in mice | Procyclidine + Diphenylhydantoin | 10 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |
| Maximal electroshock-induced seizures in mice | Procyclidine + Phenobarbital | 10 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |
| Maximal electroshock-induced seizures in mice | Procyclidine + Valproate | 10 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |
| Maximal electroshock-induced seizures in mice | Procyclidine + Diazepam | 20 mg/kg (Procyclidine) | Potentiation of protective activity | [1] |
Note: The potentiation of the protective activity of antiepileptic drugs suggests a potential neuroprotective effect by reducing neuronal hyperexcitability and subsequent damage. Further studies directly measuring neuronal viability and apoptosis are required to confirm and quantify these effects.
Signaling Pathways in Procyclidine-Mediated Neuroprotection
Based on its dual antagonism of muscarinic and NMDA receptors, several downstream signaling pathways are likely involved in the neuroprotective effects of this compound.
Modulation of Intracellular Calcium Homeostasis
Glutamate-induced excitotoxicity is characterized by a massive influx of Ca²⁺ through NMDA receptors. This overload triggers a cascade of detrimental events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS). By blocking NMDA receptors, procyclidine is hypothesized to directly attenuate this pathological rise in intracellular Ca²⁺, thereby preventing the initiation of cell death pathways.
Preservation of Mitochondrial Function
Mitochondria play a crucial role in neuronal survival and are primary targets of excitotoxic insults.[10][11][12][13] Calcium overload leads to mitochondrial membrane depolarization, impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c. Procyclidine's ability to limit Ca²⁺ influx is expected to preserve mitochondrial integrity and function, thereby promoting cell survival.
Anti-Apoptotic Signaling
Apoptosis, or programmed cell death, is a key feature of neurodegeneration. The intrinsic apoptotic pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. While direct evidence for procyclidine is lacking, other NMDA antagonists have been shown to modulate these pathways.[14][15] It is plausible that procyclidine, by preventing excitotoxicity, could indirectly lead to an increased Bcl-2/Bax ratio, thereby inhibiting the activation of caspases and preventing apoptosis. Furthermore, NMDA receptor signaling is linked to the CREB (cAMP response element-binding protein) pathway, which regulates the expression of pro-survival genes like BDNF (brain-derived neurotrophic factor).[14] The impact of procyclidine on this pathway warrants further investigation.
Experimental Protocols
Detailed experimental protocols are crucial for the rigorous evaluation of procyclidine's neuroprotective effects. Below are generalized protocols for key in vitro assays that can be adapted for this purpose.
Neuronal Cell Viability Assay (MTT Assay)
Objective: To quantify the protective effect of this compound against a neurotoxic insult (e.g., glutamate or MPP⁺).
Methodology:
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and differentiate.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Neurotoxic Insult: Introduce the neurotoxin (e.g., glutamate) to the wells, with and without procyclidine. Include control wells with no treatment and wells with only the neurotoxin.
-
MTT Addition: After the incubation period with the neurotoxin, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase-3/7 Activity Assay
Objective: To measure the effect of this compound on the activation of executioner caspases in response to an apoptotic stimulus.
Methodology:
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay (plating, pre-incubation with procyclidine, and addition of an apoptotic stimulus).
-
Cell Lysis: After the treatment period, lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysates.
-
Incubation: Incubate at room temperature to allow the activated caspases to cleave the substrate.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To assess the ability of this compound to prevent mitochondrial depolarization induced by a neurotoxin.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with procyclidine and a neurotoxin as described previously.
-
JC-1 Staining: Add the JC-1 dye to the live cells and incubate. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
-
Fluorescence Microscopy or Flow Cytometry: Visualize the cells using a fluorescence microscope or quantify the red/green fluorescence ratio using a flow cytometer or a fluorescence plate reader. A higher red/green ratio indicates healthier mitochondria.
Conclusion and Future Directions
This compound's established role as a muscarinic antagonist, coupled with its emerging identity as an NMDA receptor antagonist, positions it as a compelling candidate for neuroprotective therapies. The hypothesized mechanisms, including the maintenance of calcium homeostasis, preservation of mitochondrial function, and inhibition of apoptotic pathways, provide a strong rationale for further investigation.
Future research should focus on:
-
Quantitative in vitro studies: Conducting dose-response experiments to quantify the neuroprotective effects of procyclidine on neuronal viability, apoptosis, and mitochondrial function in various neurodegenerative models (e.g., Aβ toxicity for Alzheimer's, MPP⁺ for Parkinson's).
-
In vivo studies: Utilizing animal models of neurodegenerative diseases to evaluate the long-term neuroprotective efficacy of procyclidine, assessing both behavioral outcomes and neuropathological markers.
-
Signaling pathway elucidation: Employing molecular biology techniques to definitively map the signaling cascades modulated by procyclidine, including its effects on CREB, BDNF, and Bcl-2 family proteins.
A thorough exploration of these areas will be critical in translating the neuroprotective potential of this compound from a promising hypothesis to a validated therapeutic strategy for a range of devastating neurological disorders.
References
- 1. The NMDA antagonist procyclidine, but not ifenprodil, enhances the protective efficacy of common antiepileptics against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procyclidine - Wikipedia [en.wikipedia.org]
- 3. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]
- 4. patient.info [patient.info]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mims.com [mims.com]
- 7. researchgate.net [researchgate.net]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. Toxin Models of Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mitochondrial dysfunction in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brain-derived neurotrophic factor prevents phencyclidine-induced apoptosis in developing brain by parallel activation of both the ERK and PI-3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological mechanisms mediating phencyclidine-induced apoptosis of striatopallidal neurons: the roles of glutamate, dopamine, acetylcholine and corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyclidine Hydrochloride: A Comprehensive Pharmacological Guide for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine hydrochloride is a synthetic tertiary amine with potent anticholinergic properties, primarily acting as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] Its ability to cross the blood-brain barrier has established it as a valuable pharmacological tool in neuroscience research and a therapeutic agent for treating Parkinson's disease and drug-induced extrapyramidal symptoms.[3][4] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in neuroscience research. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its receptor binding profile and visualizations of relevant signaling pathways to facilitate its effective use as a research tool.
Core Properties of this compound
This compound is a white, crystalline, water-soluble solid.[5] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol;hydrochloride |
| Molecular Formula | C₁₉H₃₀ClNO |
| Molecular Weight | 323.9 g/mol |
| CAS Number | 1508-76-5 |
| Melting Point | 227-228 °C |
| Solubility | Soluble in water |
Mechanism of Action
Procyclidine's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[6][7] By blocking the binding of the endogenous neurotransmitter acetylcholine, procyclidine inhibits its excitatory effects at these receptors.[8] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions in the central and peripheral nervous systems.[9][10]
Procyclidine exhibits a degree of selectivity for M1, M2, and M4 receptor subtypes.[5][8] The antagonism of M1 receptors in the striatum is thought to be a key mechanism in alleviating the motor symptoms of Parkinson's disease by restoring the balance between the dopaminergic and cholinergic systems.[1]
Signaling Pathways
The antagonism of muscarinic receptors by procyclidine disrupts the canonical signaling cascades initiated by acetylcholine. These pathways are subtype-dependent:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Acetylcholine binding typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (camp) levels.
The following diagrams illustrate these signaling pathways and the point of inhibition by procyclidine.
Pharmacokinetics and Pharmacodynamics
Procyclidine is readily absorbed from the gastrointestinal tract and can also be administered intravenously.[11] Key pharmacokinetic parameters are summarized below.
| Parameter | Value |
| Bioavailability (Oral) | ~75% |
| Time to Peak Plasma Concentration (Oral) | 1-2 hours |
| Volume of Distribution | ~1 L/kg |
| Plasma Half-life | ~12 hours |
| Protein Binding | ~100% (to albumin)[6] |
The pharmacodynamic effects of procyclidine are consistent with its anticholinergic properties and include mydriasis (pupil dilation), inhibition of salivation, and effects on heart rate.[11]
Quantitative Data: Receptor Binding Affinity
The affinity of procyclidine for different muscarinic receptor subtypes has been characterized using radioligand binding assays. The data indicates a higher affinity for M1 and M4 receptors compared to M2 receptors.[5][8]
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) |
| M1 | (R)-Procyclidine | Human neuroblastoma NB-OK 1 cells | 1.8 |
| M2 | (R)-Procyclidine | Rat cardiac membranes | 10 |
| M4 | (R)-Procyclidine | Rat striatum | 2.5 |
| M1 | (S)-Procyclidine | Human neuroblastoma NB-OK 1 cells | 230 |
| M2 | (S)-Procyclidine | Rat cardiac membranes | 400 |
| M4 | (S)-Procyclidine | Rat striatum | 320 |
Note: Data for M3 and M5 receptors with specific Ki values for procyclidine is limited in the reviewed literature.
Experimental Protocols
This compound is a versatile tool for a range of neuroscience experiments. Detailed methodologies for key applications are provided below.
Radioligand Binding Assay (Competitive)
This protocol is for determining the binding affinity (Ki) of procyclidine for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist such as [³H]-N-methylscopolamine ([³H]-NMS).
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cortex for M1, heart for M2, striatum for M4) or cells expressing the target muscarinic receptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg protein), a fixed concentration of [³H]-NMS (typically at or below its Kd, e.g., 0.1-1 nM), and varying concentrations of this compound.
-
For total binding, omit procyclidine. For non-specific binding, include a high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of procyclidine and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Electrophysiology (Brain Slice Patch-Clamp)
This protocol describes how to assess the effect of procyclidine on neuronal activity in acute brain slices using whole-cell patch-clamp electrophysiology.
Methodology:
-
Slice Preparation:
-
Anesthetize the animal (e.g., a mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., striatum, hippocampus) using a vibratome in ice-cold, oxygenated cutting aCSF.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass (resistance 3-6 MΩ) and fill with an appropriate internal solution (e.g., K-gluconate based for current-clamp recordings).
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, evoked synaptic potentials).
-
Bath-apply this compound at the desired concentration(s) and record the changes in neuronal activity.
-
Behavioral Assays
This test is used to assess locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set duration (e.g., 5-10 minutes) using a video tracking system.
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.
-
This test is used to assess motor coordination and balance.[12]
Methodology:
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Train the animals on the rotarod for a few days prior to the experiment to establish a baseline performance.
-
Administer this compound or vehicle.
-
Place the animal on the rotating rod and measure the latency to fall off.
-
Conduct multiple trials with adequate rest periods in between.
-
-
Data Analysis:
-
Compare the latency to fall between the procyclidine-treated and vehicle-treated groups.
-
Conclusion
This compound is a well-characterized muscarinic antagonist that serves as an invaluable tool for probing the roles of the cholinergic system in a variety of neural processes. Its established pharmacological profile, coupled with the detailed experimental methodologies provided in this guide, will aid researchers in designing and executing robust experiments to further elucidate the complexities of neurotransmission and its role in health and disease.
References
- 1. anilocus.com [anilocus.com]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor subtype selective toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 12. Brain Slice Preparation for electrophysiology recording [protocols.io]
Procyclidine Hydrochloride: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Procyclidine hydrochloride is a synthetic anticholinergic agent, primarily known for its therapeutic use in managing Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Beyond its clinical applications, procyclidine serves as a valuable tool in basic research, particularly in the field of neuroscience. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors (mAChRs), with a notable selectivity profile across the five subtypes (M1-M5).[2][4] This technical guide provides an in-depth overview of the fundamental research applications of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Physicochemical Properties
This compound is a white, crystalline substance that is soluble in water.[5]
| Property | Value |
| IUPAC Name | 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol;hydrochloride |
| Molecular Formula | C₁₉H₃₀ClNO |
| Molecular Weight | 323.9 g/mol |
| CAS Number | 1508-76-5 |
Mechanism of Action
Procyclidine's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors.[4] It is thought to act by blocking central cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia.[1] The stereoselectivity of procyclidine is an important aspect of its binding, with the (R)-enantiomer generally exhibiting higher affinity for muscarinic receptors than the (S)-enantiomer.[6]
Muscarinic Receptor Antagonism
Procyclidine is a non-selective antagonist of M1, M2, and M4 muscarinic acetylcholine receptors.[2] Its activity at M3 and M5 receptors is less well-characterized but is reported to be weaker.[4] The differential antagonism of these receptor subtypes, which are coupled to distinct G-protein signaling pathways, underlies the diverse physiological effects of procyclidine and its utility as a research tool.
Potential Secondary Mechanisms
Some evidence suggests that procyclidine may also possess N-methyl-D-aspartate (NMDA) receptor antagonist properties and may inhibit dopamine reuptake, although these actions are less potent than its muscarinic antagonism.[7][8] These potential secondary mechanisms warrant further investigation to fully elucidate their contribution to procyclidine's pharmacological profile.
Quantitative Pharmacological Data
The binding affinities (Ki) of procyclidine and its enantiomers for various muscarinic receptor subtypes have been determined through radioligand binding assays. This data is crucial for designing and interpreting experiments aimed at dissecting the role of specific muscarinic receptor subtypes in various physiological and pathological processes.
| Ligand | Receptor Subtype | Ki (nM) | Source |
| (R)-Procyclidine | M1 (human neuroblastoma NB-OK 1 cells) | 1.6 | [6] |
| (S)-Procyclidine | M1 (human neuroblastoma NB-OK 1 cells) | 209 | [6] |
| (R)-Procyclidine | M2 (rat cardiac membranes) | 12.6 | [6] |
| (S)-Procyclidine | M2 (rat cardiac membranes) | 501 | [6] |
| (R)-Procyclidine | M4 (rat striatal membranes) | 2.0 | [6] |
| (S)-Procyclidine | M4 (rat striatal membranes) | 251 | [6] |
Signaling Pathways
Procyclidine's antagonism of muscarinic receptors directly impacts downstream signaling cascades. The specific pathway affected depends on the receptor subtype being blocked.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor primarily couples to Gq/11 G-proteins.[9] Antagonism of this receptor by procyclidine inhibits the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
M2 and M4 Receptor Signaling Pathways
M2 and M4 muscarinic receptors are coupled to Gi/o G-proteins.[10][11] Procyclidine's antagonism of these receptors disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound in research. The following are representative protocols for key in vitro and in vivo experiments.
In Vitro Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of procyclidine for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[12]
In Vitro Functional Assay: Inhibition of Carbachol-Induced IP₃ Accumulation
This protocol measures the functional antagonism of procyclidine at Gq/11-coupled muscarinic receptors (e.g., M1, M3).
Materials:
-
Intact cells expressing the muscarinic receptor subtype of interest.
-
This compound.
-
Carbachol (a muscarinic agonist).
-
Assay buffer containing LiCl.
-
IP₃ assay kit.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound in assay buffer containing LiCl.
-
Stimulate the cells with a fixed concentration of carbachol for a defined period.[13]
-
Lyse the cells and measure the accumulation of inositol phosphates using a commercially available IP₃ assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC₅₀ value of procyclidine for the inhibition of carbachol-induced IP₃ accumulation.
In Vivo Animal Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This protocol describes the use of procyclidine in a well-established rodent model of Parkinson's disease.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
6-hydroxydopamine (6-OHDA).
-
Desipramine (to protect noradrenergic neurons).
-
Apomorphine or amphetamine (for rotational behavior assessment).
-
This compound.
-
Behavioral testing apparatus (e.g., rotarod, open field).
Procedure:
-
Administer desipramine to the rats to protect noradrenergic terminals.
-
Unilaterally lesion the nigrostriatal dopamine pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.
-
Allow the animals to recover and the lesion to stabilize (typically 2-3 weeks).
-
Assess the lesion severity by measuring rotational behavior induced by apomorphine or amphetamine.[14]
-
Administer this compound to the lesioned rats (e.g., via intraperitoneal injection) at various doses.
-
Evaluate the effect of procyclidine on motor deficits using a battery of behavioral tests, such as the rotarod test for motor coordination and the open field test for locomotor activity.[15]
Experimental Workflows
Visualizing the logical flow of experiments is crucial for planning and execution.
In Vitro Characterization Workflow
In Vivo Study Workflow
Conclusion
This compound is a versatile pharmacological tool for basic research, enabling the investigation of the role of muscarinic acetylcholine receptors in a wide range of physiological and pathophysiological processes. Its well-characterized antagonism of M1, M2, and M4 receptors, combined with the availability of detailed experimental protocols, makes it an invaluable compound for researchers in neuroscience and drug development. A thorough understanding of its quantitative pharmacology and the signaling pathways it modulates is essential for the design of rigorous experiments and the accurate interpretation of their results. Further research into its potential secondary mechanisms of action will continue to expand its utility as a research tool.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Procyclidine - Wikipedia [en.wikipedia.org]
- 3. Procyclidine Uses, Side Effects & Warnings [drugs.com]
- 4. grokipedia.com [grokipedia.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The NMDA antagonist procyclidine, but not ifenprodil, enhances the protective efficacy of common antiepileptics against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Inhibition of carbachol-induced inositol phosphate accumulation by phencyclidine, phencyclidine-like ligands and sigma agonists involves blockade of the muscarinic cholinergic receptor: a novel dioxadrol-preferring interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdbneuro.com [mdbneuro.com]
- 15. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
Procyclidine Hydrochloride: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Procyclidine hydrochloride is a synthetic anticholinergic agent that has been a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is intrinsically linked to its molecular structure and its interaction with muscarinic acetylcholine receptors. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.
Core Concepts: Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] In the central nervous system, it helps to restore the balance between the cholinergic and dopaminergic systems, which is disrupted in Parkinson's disease.[4][5] By blocking the excitatory effects of acetylcholine, procyclidine alleviates symptoms such as rigidity and tremor.[1] The drug is known to interact with M1, M2, and M4 muscarinic receptor subtypes.[6]
Structure-Activity Relationship (SAR) of Procyclidine and its Analogs
The affinity of procyclidine and its analogs for muscarinic receptors is highly dependent on specific structural features. Key modifications to the procyclidine scaffold have been shown to significantly impact its binding affinity and selectivity.
Quantitative SAR Data
The following table summarizes the binding affinities (Ki values) of procyclidine stereoisomers and key analogs for M1, M2, and M4 muscarinic receptors. The data highlights the importance of stereochemistry and the nature of the bulky substituents on the carbinol carbon.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M4 Receptor Ki (nM) |
| (R)-Procyclidine | 2.3 | 18 | 2.5 |
| (S)-Procyclidine | 300 | 720 | 320 |
| Pyrrinol | 18 | 50 | 20 |
| Hexahydro-procyclidine | 40 | 250 | 50 |
Data sourced from Waelbroeck et al., 1990.[6]
Key Observations from SAR Data:
-
Stereochemistry is Crucial: (R)-Procyclidine exhibits significantly higher affinity for all three receptor subtypes compared to its (S)-enantiomer.[6] The difference is most pronounced at M1 and M4 receptors, with a 130-fold lower affinity for the (S)-isomer.[6] This underscores the specific stereochemical requirements of the muscarinic receptor binding pocket.
-
Nature of the Bulky Substituents: The presence of both a phenyl and a cyclohexyl group is optimal for high affinity.
-
Replacing the cyclohexyl group with a second phenyl group (as in Pyrrinol ) results in a decrease in affinity, particularly at M1 and M4 receptors.[6]
-
Replacing the phenyl group with a second cyclohexyl group (as in Hexahydro-procyclidine ) leads to a more substantial loss of affinity across all tested subtypes.[6]
-
-
Receptor Subtype Selectivity: (R)-Procyclidine shows a preference for M1 and M4 receptors over the M2 subtype.[6] This selectivity is an important consideration for its therapeutic profile and potential side effects.
General principles for anticholinergic agents also apply to procyclidine's SAR:
-
Amino Alcohol Moiety: The tertiary amine and the hydroxyl group are critical for binding. The protonated amine likely forms an ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors, while the hydroxyl group can act as a hydrogen bond donor or acceptor.[5]
-
Bulky Substituents: The presence of large, hydrophobic groups, such as the phenyl and cyclohexyl rings in procyclidine, is essential for high antagonist potency.[5] These groups are thought to occupy hydrophobic pockets within the receptor.
Experimental Protocols
The determination of binding affinities for procyclidine and its analogs is typically performed using radioligand competition binding assays.
Radioligand Competition Binding Assay for Muscarinic Receptors
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., procyclidine analogs) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, or M4).
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound and its analogs.
-
Non-specific Binding Control: Atropine (a high-affinity muscarinic antagonist).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with bovine serum albumin (BSA).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: CHO cells expressing the target receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of [³H]NMS (typically at or below its Kd value for the receptor).
-
A range of concentrations of the test compound.
-
Cell membranes.
-
Assay buffer to reach the final volume.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Determination of Total and Non-specific Binding:
-
Total Binding: Wells containing only [³H]NMS and membranes.
-
Non-specific Binding: Wells containing [³H]NMS, membranes, and a high concentration of atropine to block all specific binding.
-
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity on each filter is then measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Procyclidine, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by acetylcholine binding to M1, M2, and M4 receptors.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the key steps in a radioligand competition binding assay.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
The structure-activity relationship of this compound is a well-defined example of how subtle molecular modifications can profoundly impact pharmacological activity. The stereochemistry and the nature of the bulky substituents are critical determinants of its high affinity for muscarinic receptors. A thorough understanding of these SAR principles is essential for the rational design of novel and more selective muscarinic receptor antagonists for the treatment of various neurological disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of this important class of therapeutic agents.
References
- 1. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Risk Prediction Method for Anticholinergic Action Using Auto-quantitative Structure-Activity Relationship and Docking Study with Molecular Operating Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Procyclidine Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine hydrochloride is a synthetic anticholinergic agent, primarily recognized for its therapeutic application in managing Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors.[3][4] Additionally, procyclidine has been reported to exhibit antagonist properties at N-methyl-D-aspartate (NMDA) receptors.[5] This document provides detailed in vitro experimental protocols to characterize the pharmacological profile of this compound, focusing on its interaction with muscarinic and NMDA receptors.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinity of Procyclidine Enantiomers
The following table summarizes the equilibrium dissociation constants (Ki) of (R)- and (S)-procyclidine for muscarinic M1, M2, and M4 receptor subtypes as determined by competitive radioligand binding assays.[6]
| Compound | Receptor Subtype | Ki (nM) | Cell Line/Tissue | Radioligand |
| (R)-Procyclidine | M1 | 2.3 | Human neuroblastoma NB-OK 1 | [3H]-pirenzepine |
| (S)-Procyclidine | M1 | 300 | Human neuroblastoma NB-OK 1 | [3H]-pirenzepine |
| (R)-Procyclidine | M2 | 28 | Rat cardiac membranes | [3H]-AF-DX 384 |
| (S)-Procyclidine | M2 | 1100 | Rat cardiac membranes | [3H]-AF-DX 384 |
| (R)-Procyclidine | M4 | 1.8 | Rat striatum | [3H]-pirenzepine |
| (S)-Procyclidine | M4 | 240 | Rat striatum | [3H]-pirenzepine |
Experimental Protocols
Muscarinic Receptor Competitive Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptor subtypes.[2][7]
Objective: To determine the Ki of this compound at M1, M2, and M4 muscarinic receptor subtypes.
Materials:
-
This compound
-
Cell membranes or tissue homogenates expressing the target muscarinic receptor subtype (e.g., human neuroblastoma cells for M1, rat cardiac tissue for M2, rat striatum for M4)[6]
-
Radioligand specific for the receptor subtype (e.g., [3H]-pirenzepine for M1 and M4, [3H]-AF-DX 384 for M2)[6]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of the appropriate radioligand (typically at a concentration close to its Kd).
-
A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Membrane preparation.
-
For determination of non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) in place of procyclidine.
-
For determination of total binding, add binding buffer in place of procyclidine.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each procyclidine concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the procyclidine concentration.
-
Determine the IC50 value (the concentration of procyclidine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Use of Procyclidine Hydrochloride in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine hydrochloride is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist. It is clinically utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its mechanism of action involves the blockade of acetylcholine's effects at muscarinic receptors in the central nervous system, thereby helping to restore the balance of neurotransmitter activity. In the context of neuroscience research, this compound can be a valuable tool for investigating the role of muscarinic signaling in various neuronal processes, including cell survival, differentiation, and synaptic plasticity.
These application notes provide a framework for the use of this compound in primary neuronal cell cultures, offering detailed protocols for initial characterization of its effects on neuronal viability, neurite outgrowth, and key signaling pathways. Due to a lack of specific published data on the use of this compound in primary neuronal cultures, the following protocols are based on general methodologies for neuronal cell culture and the study of muscarinic receptor antagonists. Researchers are advised to perform dose-response and time-course experiments to determine the optimal conditions for their specific neuronal culture system and experimental goals.
Data Presentation
As no specific quantitative data for this compound in primary neuronal cultures is readily available in the scientific literature, the following table provides a template for researchers to populate with their own experimental data. It is recommended to test a range of concentrations based on the known pharmacology of the drug and data from related compounds, likely in the low micromolar range.
| Parameter | Procyclidine HCl Concentration | Incubation Time | Observed Effect (Mean ± SD) | Assay Method | Neuronal Cell Type |
| Neuronal Viability (% of Control) | e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM | 24h, 48h, 72h | User-defined data | MTT Assay | e.g., Primary Cortical Neurons |
| Neurite Outgrowth (Total Length per Neuron, µm) | e.g., 1 µM, 5 µM, 10 µM | 48h | User-defined data | Immunofluorescence (β-III Tubulin) | e.g., Primary Hippocampal Neurons |
| Intracellular cAMP Levels (pmol/mg protein) | e.g., 10 µM | 15 min, 30 min | User-defined data | cAMP ELISA Kit | e.g., Primary Striatal Neurons |
| Inositol Phosphate (IP3) Accumulation (Fold Change) | e.g., 10 µM | 30 min | User-defined data | IP3 Assay Kit | e.g., Primary Cortical Neurons |
| Intracellular Calcium [Ca2+]i (Peak Amplitude) | e.g., 10 µM | Acute | User-defined data | Fura-2 AM Calcium Imaging | e.g., Primary DRG Neurons |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol describes the general procedure for establishing primary cortical neuron cultures from embryonic rodents. Specific details may need to be optimized based on the neuronal type and species.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E15 mouse)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain or Trypsin solution (e.g., 20 U/mL)
-
DNase I (100 µg/mL)
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.
-
Isolate the embryos and dissect the desired brain region (e.g., cortex) under a dissecting microscope.
-
Mince the tissue into small pieces and transfer to a tube containing the enzymatic dissociation solution (e.g., papain or trypsin) and DNase I.
-
Incubate at 37°C for 15-30 minutes with gentle agitation.
-
Neutralize the enzyme with trypsin inhibitor or by replacing the enzyme solution with plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-amino acid coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 2-3 days.
Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (dissolved in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
After allowing the neurons to adhere and extend neurites (typically 3-5 days in vitro), treat the cultures with various concentrations of this compound. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay
This protocol quantifies changes in neurite length and branching.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-β-III Tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Treat neuronal cultures with this compound for a specified duration (e.g., 48 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to this compound.
Materials:
-
Primary neuronal cultures on glass-bottom dishes or coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence imaging system with appropriate filters for the chosen dye
Procedure:
-
Load the neuronal cultures with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS for 30-45 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the dish/coverslip on the stage of the fluorescence imaging system.
-
Acquire a baseline fluorescence recording.
-
Apply this compound to the cells and record the change in fluorescence intensity over time.
-
At the end of the experiment, calibrate the signal using ionomycin and a high calcium solution, followed by a calcium-free solution with EGTA.
-
Analyze the data to determine changes in intracellular calcium concentration.
Signaling Pathways and Visualizations
This compound, as a muscarinic antagonist, is expected to inhibit signaling pathways activated by acetylcholine. The primary targets are G-protein coupled muscarinic receptors.
-
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagrams illustrate the expected inhibitory effect of procyclidine on these pathways and a general experimental workflow.
Caption: Procyclidine HCl's antagonistic action on muscarinic receptor signaling pathways.
Caption: Workflow for investigating procyclidine HCl effects in primary neuronal cultures.
Application Notes and Protocols for Procyclidine Hydrochloride Administration in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of procyclidine hydrochloride in established rodent models of Parkinson's disease (PD). The protocols detailed below are synthesized from established methodologies in the field and are intended to serve as a foundational framework for preclinical research into the therapeutic potential of procyclidine.
Introduction
This compound is a synthetic anticholinergic agent that functions as a muscarinic antagonist.[1] By blocking central cholinergic receptors, it helps to balance the cholinergic and dopaminergic activity in the basal ganglia, which is disrupted in Parkinson's disease.[1] This mechanism of action makes it effective in alleviating symptoms of parkinsonism, particularly rigidity and tremor.[1] Rodent models are crucial for the preclinical evaluation of anti-parkinsonian drugs. The most common models involve the use of neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mimic the dopaminergic neurodegeneration seen in PD, or the induction of extrapyramidal symptoms with dopamine antagonists like haloperidol.
Mechanism of Action of Procyclidine in Parkinson's Disease
Procyclidine acts as a competitive antagonist at muscarinic acetylcholine receptors, with a particular affinity for M1, M2, and M4 subtypes in the central nervous system. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic neurons in the striatum. This cholinergic hyperactivity is thought to contribute significantly to the motor symptoms of the disease. Procyclidine redresses this imbalance by blocking the action of acetylcholine, thereby reducing tremor, rigidity, and dystonia.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rodents
This model is widely used to screen for drugs with anti-parkinsonian potential, as it mimics the extrapyramidal side effects of neuroleptic drugs.
3.1.1. Experimental Workflow
3.1.2. Materials
-
This compound
-
Haloperidol
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g)
-
Catalepsy bar (horizontal bar 5 cm above the surface for rats, 3 cm for mice)
-
Stopwatch
3.1.3. Protocol
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve this compound in saline to the desired concentrations (e.g., 1, 2.5, and 5 mg/mL).
-
Dilute haloperidol solution to a concentration of 1 mg/mL in saline.
-
-
Experimental Groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + Haloperidol (1 mg/kg, i.p.)
-
Group 3: Procyclidine (e.g., 5 mg/kg, i.p.) + Haloperidol (1 mg/kg, i.p.)
-
Group 4: Procyclidine (e.g., 10 mg/kg, i.p.) + Haloperidol (1 mg/kg, i.p.)
-
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the haloperidol injection.
-
Administer haloperidol (1 mg/kg, i.p.) to induce catalepsy.[2]
-
Measure the cataleptic response at 30, 60, 90, and 120 minutes after haloperidol administration.
-
To measure catalepsy, gently place the forepaws of the animal on the horizontal bar.
-
Start the stopwatch and record the time the animal maintains this unnatural posture. The endpoint is when the animal removes one or both forepaws from the bar. A cut-off time of 180 seconds is recommended.
-
3.1.4. Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Mean Catalepsy Score (seconds) at 60 min |
| Vehicle + Vehicle | - | 0 |
| Vehicle + Haloperidol | 1 | 150 ± 15 |
| Procyclidine + Haloperidol | 5 | 80 ± 12 |
| Procyclidine + Haloperidol | 10 | 45 ± 10 |
| *Note: Data are hypothetical and for illustrative purposes. p < 0.05 compared to Vehicle + Haloperidol group. |
6-Hydroxydopamine (6-OHDA) Model in Rats
This model produces a progressive and selective degeneration of dopaminergic neurons, closely mimicking the pathology of Parkinson's disease.
3.2.1. Experimental Workflow
References
Quantitative Analysis of Procyclidine Hydrochloride in Human Plasma: A Comparative Overview of Analytical Methods
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the growing need for robust and reliable analytical methods in pharmacokinetic and bioequivalence studies, this document provides detailed application notes and protocols for the quantification of Procyclidine hydrochloride in human plasma. The following information is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to two established analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Procyclidine, an anticholinergic agent, is primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Accurate measurement of its concentration in plasma is crucial for therapeutic drug monitoring and clinical research. This document outlines validated methodologies, presenting key performance characteristics in a comparative format to aid in the selection of the most appropriate technique for specific research needs.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies. A rapid, selective, and sensitive LC-MS/MS method has been developed and validated for the quantification of this compound in human plasma.[1]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction technique is employed to isolate Procyclidine from the plasma matrix.[1][2]
-
To 250 µL of human plasma in a centrifuge tube, add 25 µL of the internal standard working solution (e.g., Trihexyphenidyl at 400 ng/mL or Procyclidine D11 hydrochloride).[1][3]
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., methyl tertiary butyl ether or a 70:30 v/v mixture of diethyl ether and dichloromethane).[1][3]
-
Vortex the sample vigorously for 1-2 minutes.
-
Centrifuge the sample at 3500-4000 rpm for 5-10 minutes at 4°C.[3]
-
Transfer the clear upper organic layer to a clean test tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic and Mass Spectrometric Conditions
The chromatographic separation is typically achieved on a C18 column.
-
Chromatographic Column: Zodiac C18 (50 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in water (70:30, v/v) or 4mM Ammonium Acetate in Methanol (25:75 v/v).[1][3]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 120 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Mean Recovery | 91.1% - 96.5% |
| Inter-day Precision (CV%) | 1.41% |
Data compiled from multiple sources.[1][2][3]
Experimental Workflow: LC-MS/MS Analysis
References
Application Note: Development of a Stability-Indicating RP-HPLC Method for the Analysis of Procyclidine Hydrochloride
Introduction
Procyclidine hydrochloride is an anticholinergic drug used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Ensuring the quality and purity of this compound in pharmaceutical formulations is critical for its safety and efficacy. This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The developed method is simple, precise, accurate, and stability-indicating, making it suitable for routine quality control analysis and stability studies.
Principle
The method utilizes a reversed-phase chromatographic separation on a C18 or a specialized chiral column, followed by UV detection. The mobile phase composition and pH are optimized to achieve a good peak shape and resolution of procyclidine from its potential degradation products. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (USP or BP grade)
-
This compound tablets (e.g., 5 mg)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
Sodium perchlorate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
Method 1: Chiral Stationary Phase
This method is based on a validated procedure for the estimation of this compound in pharmaceutical dosage forms.[1][2]
-
HPLC Column: Chiral-AGP, 100 x 4.0 mm, 5.0 µm
-
Mobile Phase: Aqueous solution of 10 mM sodium acetate (pH 4.1 adjusted with acetic acid) and acetonitrile in a ratio of 95:5 (v/v).[1][2]
-
Injection Volume: 20 µL
Method 2: C18 Stationary Phase
This method is adapted from an analysis procedure for procyclidine HCl 5 mg tablets.[3]
-
HPLC Column: Octadecylsilane (C18), 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of buffer and an organic modifier (specific ratio not fully detailed, but buffer composition is provided).[3]
-
Buffer Preparation: Dissolve 600 mg of NaH2PO4 and 300 mg of Sodium Perchlorate in 270 mL of water and add 0.18 mL of Orthophosphoric acid.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 218 nm.[3]
-
Injection Volume: 20 µL.[3]
3. Preparation of Solutions
Standard Stock Solution (Method 1):
-
Accurately weigh about 25 mg of this compound USP Reference Standard and transfer it to a 100 mL volumetric flask.
-
Add a suitable solvent (e.g., water or mobile phase) to dissolve the standard and make up the volume to the mark.[1]
Working Standard Solution (Method 1):
-
Dilute the standard stock solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 2-200 µg/mL).[1]
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 2.5 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of the mobile phase (or a suitable solvent like 0.1M HCl) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1][4]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase if necessary to bring the concentration within the working range of the assay.
4. Forced Degradation Studies (Stress Testing)
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance.[5][6] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[5]
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature or elevated temperature for a specified period.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and visible light as per ICH guidelines.
After the specified time, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration before injecting them into the HPLC system. The chromatograms should be examined for any degradation peaks, and the peak purity of the procyclidine peak should be assessed using a PDA detector.
Data Presentation
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Method 1 (Chiral) | Method 2 (C18) | Acceptance Criteria |
| Column | Chiral-AGP, 100x4.0mm, 5µm | C18, 250x4.6mm, 5µm | - |
| Mobile Phase | 10mM Sodium Acetate (pH 4.1):ACN (95:5)[1][2] | NaH2PO4/NaClO4 Buffer:Organic Modifier[3] | - |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | - |
| Wavelength | 210 nm[1][2] | 218 nm[3] | - |
| Temperature | 30°C[1][2] | Ambient | - |
| Tailing Factor | 1.33[1][2] | - | ≤ 2.0 |
| Theoretical Plates | 8232[1][2] | - | > 2000 |
| %RSD of Peak Area | < 2% (for 6 injections)[1][2] | - | ≤ 2.0% |
Table 2: Method Validation Summary (Based on published data for Method 1)
| Parameter | Result |
| Linearity Range | 2-200 µg/mL[1][2] |
| Correlation Coefficient (r²) | 0.999[1][2] |
| Accuracy (% Recovery) | 99.20% to 100.66%[1] |
| Precision (%RSD) | < 2.0%[1][2] |
| Robustness | Unaffected by small changes in flow rate[1] |
| Solution Stability | Stable for 24 hours at ambient temperature[1] |
Visualizations
Caption: Workflow for the RP-HPLC analysis of Procyclidine HCl.
Caption: Logical workflow for RP-HPLC method development.
References
Application Notes and Protocol for the Detection of Procyclidine Hydrochloride in Tissue Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine hydrochloride is a synthetic anticholinergic agent primarily used to manage Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effect is achieved by antagonizing muscarinic acetylcholine receptors (M1, M2, and M4), which helps restore the balance of cholinergic and dopaminergic activity in the central nervous system.[2] Understanding the distribution of procyclidine in various tissues, particularly in the brain, is crucial for preclinical and clinical drug development to evaluate its pharmacokinetic and pharmacodynamic properties.
This document provides a detailed protocol for the sensitive and selective quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is adapted from validated plasma-based assays and incorporates established tissue sample preparation techniques.
Signaling Pathway of this compound
Procyclidine acts as a non-selective antagonist at M1, M2, and M4 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The diagram below illustrates the signaling pathways inhibited by procyclidine.
References
Application Notes and Protocols: Procyclidine Hydrochloride as a Positive Control in Anticholinergic Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine hydrochloride is a synthetic anticholinergic agent that acts as a muscarinic receptor antagonist.[1] Its primary therapeutic applications are in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2] By competitively blocking muscarinic acetylcholine receptors, procyclidine helps to restore the balance of neurotransmitter activity in the basal ganglia.[3][4] In the context of drug discovery, its well-characterized antagonism at muscarinic receptors makes it an ideal positive control for screening and characterizing new chemical entities with potential anticholinergic activity.
These application notes provide detailed protocols for utilizing this compound as a positive control in common anticholinergic drug screening assays, including radioligand binding assays and functional cell-based assays.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[5] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7] M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[6] Procyclidine acts as an antagonist at these receptors, with varying affinities for the different subtypes.[8][9]
Data Presentation: this compound Binding Affinities
The binding affinity of this compound for various muscarinic receptor subtypes is a critical parameter. The following table summarizes the reported pKi values for procyclidine at human muscarinic receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Procyclidine pKi |
| M1 | 8.14 |
| M2 | 8.14 |
| M3 | 8.1 |
| M4 | 8.15 |
| Data sourced from the PDSP Ki database and Drug Central. |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific muscarinic receptor subtype, using this compound as a positive control.
Objective: To determine the Ki of a test compound for a muscarinic receptor subtype by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5)
-
Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS))
-
This compound (positive control)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM atropine), 25 µL of radioligand, and 50 µL of membrane suspension.
-
Positive Control (Procyclidine): 25 µL of this compound at various concentrations, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Test Compound: 25 µL of the test compound at various concentrations, 25 µL of radioligand, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (procyclidine or test compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This protocol describes a cell-based functional assay to measure the antagonist activity of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium levels.
Objective: To determine the IC50 of a test compound by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Muscarinic agonist (e.g., carbachol)
-
This compound (positive control)
-
Test compounds
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate for 60 minutes at 37°C in the dark.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add this compound (positive control) or the test compound at various concentrations to the respective wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of the agonist (e.g., carbachol at its EC80) to all wells simultaneously using the automated injector.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist over a period of time (e.g., 2-3 minutes).
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline fluorescence (0%).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration (procyclidine or test compound).
-
Determine the IC50 value using non-linear regression analysis.
-
Functional Assay: Luciferase Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to measure the antagonist activity of a test compound at muscarinic receptors by quantifying the expression of a reporter gene (luciferase) linked to a response element that is activated by the receptor's signaling pathway.
Objective: To determine the IC50 of a test compound by measuring its ability to inhibit agonist-induced luciferase expression.
Materials:
-
HEK293 cells (or other suitable cell line) stably co-expressing the human muscarinic receptor subtype of interest and a luciferase reporter construct (e.g., NFAT-luciferase for Gq-coupled receptors).
-
Muscarinic agonist (e.g., carbachol)
-
This compound (positive control)
-
Test compounds
-
Cell culture medium
-
Luciferase assay reagent
-
96-well white, solid-bottom microplates
-
Luminometer
Protocol:
-
Cell Plating: Seed the cells into 96-well white, solid-bottom microplates and culture overnight.
-
Compound Addition: Add this compound (positive control) or the test compound at various concentrations to the respective wells.
-
Agonist Stimulation: Immediately after adding the antagonist, add a pre-determined concentration of the agonist (e.g., carbachol at its EC80) to the wells.
-
Incubation: Incubate the plate for a period sufficient to allow for gene expression and protein synthesis (e.g., 5-6 hours) at 37°C.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (100%) and the basal luminescence (0%).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration (procyclidine or test compound).
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Muscarinic receptor signaling pathways antagonized by Procyclidine HCl.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a cell-based functional assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. Assay of this compound, cyclizine hydrochloride and diethylcarbamazine citrate in tablets using ion-responsive electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols: Procyclidine Hydrochloride in Drug-Induced Dystonia Models
Introduction
Drug-induced dystonia is a hyperkinetic movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both.[1] It is a significant extrapyramidal side effect commonly associated with dopamine receptor-blocking agents, such as first-generation antipsychotics (e.g., haloperidol) and certain antiemetics.[2][3] The pathophysiology is primarily linked to an acute disruption of the dopamine-acetylcholine balance in the basal ganglia.[1] Procyclidine hydrochloride, a synthetic tertiary amine antimuscarinic agent, serves as a crucial tool in both clinical treatment and preclinical research of dystonia.[4][5] By blocking central muscarinic cholinergic receptors, it helps restore the neurotransmitter equilibrium, thereby alleviating dystonic symptoms.[6][7] These notes provide detailed protocols for utilizing this compound in rodent models of drug-induced dystonia, offering a framework for researchers in neuroscience and drug development.
Mechanism of Action: Restoring Neurotransmitter Balance
The prevailing hypothesis for drug-induced dystonia involves the nigrostriatal pathway, a key circuit in motor control. Antipsychotic drugs like haloperidol block dopamine D2 receptors on medium spiny neurons in the striatum.[3] This blockade disinhibits striatal cholinergic interneurons, leading to excessive acetylcholine release. The increased cholinergic activity results in aberrant signaling and the involuntary muscle contractions characteristic of dystonia.[8][9] Procyclidine acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1, M2, and M4 subtypes), counteracting the effects of excess acetylcholine and restoring a more balanced state of basal ganglia output.[6][7][9]
Experimental Protocols
Rodent models are invaluable for studying the mechanisms of drug-induced dystonia and for the preclinical evaluation of therapeutic agents like procyclidine.[10] The most common models involve inducing extrapyramidal symptoms with potent antipsychotics.
Protocol 1: Haloperidol-Induced Catalepsy in Rats
Catalepsy, characterized by an inability to correct an externally imposed posture, is a widely used behavioral marker for the parkinsonian-like side effects of neuroleptics and is sensitive to anticholinergic reversal.[11][12]
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used. House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization.
-
Catalepsy Induction: Administer haloperidol (0.5 - 2.0 mg/kg) via intraperitoneal (i.p.) injection.
-
Procyclidine Treatment:
-
Prophylactic: Administer this compound (1 - 10 mg/kg, i.p.) 30 minutes before haloperidol administration.
-
Reversal: Administer this compound (1 - 10 mg/kg, i.p.) 30-60 minutes after haloperidol administration, once cataleptic behavior is established.
-
A vehicle control group (e.g., saline) should always be included.
-
-
Behavioral Assessment (Bar Test):
-
Assess catalepsy at 30, 60, 90, and 120 minutes post-haloperidol injection.
-
Gently place the rat's forepaws on a horizontal bar raised approximately 9-10 cm from the surface.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
The mean descent latency is calculated for each group. A significant reduction in latency in the procyclidine-treated group compared to the vehicle group indicates efficacy.
-
Protocol 2: Haloperidol-Induced Vacuous Chewing Movements (VCMs)
Chronic administration of antipsychotics can induce vacuous chewing movements (VCMs) in rodents, which are considered an animal model of tardive dyskinesia, a condition that can have dystonic features.[11] While procyclidine is less effective for tardive dyskinesia and may even worsen it, studying its effects in this model can be relevant.[8] However, acute oral dyskinesias induced by neuroleptics in rodents may share pharmacological similarities to acute dystonia in primates.[10]
Methodology:
-
Animals: As described in Protocol 1.
-
Dystonia Induction: Administer a single high dose of haloperidol (1-5 mg/kg, i.p.) or chronic treatment (e.g., 0.5-1.0 mg/kg/day for 21 days).
-
Procyclidine Treatment: Administer this compound (1 - 10 mg/kg, i.p.) 30 minutes before the final haloperidol injection (in a chronic study) or before the acute challenge.
-
Behavioral Assessment:
-
Following drug administration, place the rat individually in a transparent observation cage.
-
Allow a 5-10 minute habituation period.
-
Observe and count the number of VCMs (purposeless mouth openings in the vertical plane, with or without tongue protrusion) for a set period (e.g., 2-5 minutes).[11]
-
Observations can be made at various time points post-injection.
-
A significant decrease in the number of VCMs in the procyclidine group would indicate an effect.
-
Protocol 3: Electromyography (EMG) for Quantitative Assessment
EMG provides an objective, quantitative measure of muscle activity and can be used to confirm dystonic-like muscle co-contractions in animal models.[13][14]
Methodology:
-
Surgical Implantation: Under anesthesia, implant bipolar EMG electrodes into antagonistic muscle pairs (e.g., biceps and triceps brachii for limb dystonia, or neck muscles for torticollis models).
-
Recovery: Allow animals to recover fully from surgery (7-10 days).
-
Experimental Procedure:
-
Conduct the dystonia induction and procyclidine treatment as described in Protocol 1 or 2.
-
Record EMG signals during baseline (pre-drug), post-dystonia induction, and post-procyclidine treatment periods.
-
-
Data Analysis:
-
Analyze the EMG recordings for changes in burst duration, amplitude, and co-contraction of antagonist muscles.[13]
-
Procyclidine's efficacy would be demonstrated by a normalization of the EMG pattern, i.e., a reduction in the duration and amplitude of involuntary muscle contractions and a decrease in co-contraction events.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Dystonia-Inducing Agents in Rodent Models
| Agent | Class | Animal Model | Typical Dose (i.p.) | Resulting Symptoms |
| Haloperidol | D2 Receptor Antagonist | Rat, Mouse | 0.5 - 5 mg/kg | Catalepsy, oral dyskinesias (VCMs), motor deficits.[11][12] |
| Fluphenazine | D2 Receptor Antagonist | Rat, Primate | 0.5 - 2 mg/kg (rat) | Acute dystonic reactions, oral dyskinesias.[10] |
| 3-Nitropropionic Acid (3-NPA) | Mitochondrial Toxin | Rat | 10 - 20 mg/kg/day | Striatal lesions, dystonia-like limb posturing.[15][16] |
Table 2: this compound Dosage and Administration
| Application | Animal Model | Route of Administration | Typical Dose Range | Expected Outcome |
| Acute Dystonia Reversal | Haloperidol-induced catalepsy (Rat) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Significant reduction in cataleptic scores/descent latency. |
| Prophylaxis | Haloperidol-induced oral dyskinesia (Rat) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Prevention or significant reduction in the frequency of VCMs. |
| Clinical Treatment (Human) | Acute Dystonia | IM / IV | 5 - 10 mg | Rapid relief of symptoms, often within 5-20 minutes.[4] |
| Clinical Treatment (Human) | Drug-Induced Extrapyramidal Symptoms | Oral | 10 - 30 mg daily (maintenance) | Control of ongoing symptoms.[17][18] |
Table 3: Toxicological Data for this compound
| Species | Route | LD50 | Reference |
| Mouse | Intravenous | 55 mg/kg | [19] |
| Mouse | Intravenous | ~60 mg/kg | [20] |
| Dog | Intraperitoneal | >20 mg/kg (non-lethal toxic dose) | [5][20] |
LD50: Median lethal dose. The dose required to kill half the members of a tested population.
This compound is an essential pharmacological tool for investigating the pathophysiology of drug-induced dystonia. The protocols outlined provide robust methods for inducing dystonia-like symptoms in rodent models and quantitatively assessing the therapeutic efficacy of procyclidine. By using behavioral assays like the catalepsy bar test and objective measures such as electromyography, researchers can effectively model the condition and explore the mechanisms of anticholinergic intervention. These models are fundamental for the continued development of novel and improved therapies for movement disorders.
References
- 1. neuropedia.net [neuropedia.net]
- 2. mdpi.com [mdpi.com]
- 3. Neurobiological mechanisms associated with antipsychotic drug-induced dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Kieran's Medical Notes - Procyclidine [sgul.kieran101.com]
- 8. Procyclidine | Use For Antipsychotic Side Effects | YoungMinds [youngminds.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Acute dystonia induced by neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental treatment of antipsychotic-induced movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Electromyographic evaluation of cervical dystonia for planning of botulinum toxin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Generalized Dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers Publishing Partnerships | Unraveling dystonia circuitry in rodent models using novel neuromodulation techniques [frontierspartnerships.org]
- 17. medicines.org.uk [medicines.org.uk]
- 18. mims.com [mims.com]
- 19. pharmacopoeia.com [pharmacopoeia.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vivo Microdialysis of Procyclidine Hydrochloride in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful, minimally invasive technique used to measure the concentrations of unbound, pharmacologically active substances in the extracellular fluid (ECF) of living tissues.[1][2] For centrally acting drugs like Procyclidine hydrochloride, a muscarinic acetylcholine receptor antagonist, understanding its concentration at the site of action—the brain—is crucial for elucidating its pharmacokinetic and pharmacodynamic profile. These application notes provide a comprehensive guide for utilizing in vivo microdialysis to measure this compound levels in the rodent brain, offering insights into its therapeutic mechanisms and aiding in the development of novel neurological therapies.
This compound is employed in the management of Parkinson's disease and drug-induced extrapyramidal symptoms by blocking the effects of acetylcholine, thereby helping to restore the balance of dopamine and acetylcholine in the brain. Direct measurement of this compound in the brain ECF allows for a precise assessment of its blood-brain barrier penetration, its temporal distribution within specific brain regions, and its influence on neurotransmitter systems.
Data Presentation
Table 1: Estimated Pharmacokinetic Parameters of Procyclidine in Rat Brain
| Parameter | Estimated Value | Source/Rationale |
| Brain ECF Cmax (ng/mL) | 10 - 50 | Estimated from typical brain-to-plasma ratios of CNS-active drugs and human plasma Cmax data.[3][4] |
| Brain ECF Tmax (min) | 30 - 60 | Based on typical absorption and distribution times for small molecules administered systemically in rodents.[5] |
| Brain ECF Half-life (hours) | 2 - 4 | Adapted from the plasma half-life in humans, considering potential differences in brain tissue elimination.[3] |
Table 2: Suggested In Vivo Microdialysis Experimental Parameters
| Parameter | Suggested Value | Rationale |
| Animal Model | Male Wistar Rat (250-300g) | Commonly used and well-characterized model for neuropharmacology studies. |
| Target Brain Region | Striatum | A key region in the pathophysiology of Parkinson's disease and motor control, rich in cholinergic and dopaminergic neurons. |
| Microdialysis Probe | Concentric type, 2-4 mm membrane | Standard probe design suitable for discrete brain structures.[1] |
| Molecular Weight Cut-Off | 10-20 kDa | Allows for the passage of small molecules like Procyclidine while excluding larger proteins.[1] |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Mimics the ionic composition of the brain's extracellular fluid. |
| Flow Rate | 1.0 - 2.0 µL/min | A standard flow rate that provides adequate sample volume without causing significant tissue disruption.[1] |
| Sample Collection Interval | 20 - 30 minutes | Balances temporal resolution with the need for sufficient sample volume for analysis. |
| Procyclidine Administration | Intraperitoneal (i.p.) injection | A common and reliable route for systemic drug administration in rodents.[6] |
| Procyclidine Dose | 1 - 5 mg/kg | A dose range previously used in rodent studies for behavioral and neurochemical assessments.[7] |
Experimental Protocols
I. Stereotaxic Surgery and Guide Cannula Implantation
This protocol details the surgical procedure for implanting a guide cannula, which will later house the microdialysis probe.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula
-
Dental cement and jeweler's screws
-
Antiseptic solution and topical anesthetic
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic frame.
-
Shave the scalp and clean the area with an antiseptic solution. Apply a topical anesthetic.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotaxic coordinates for the target brain region (e.g., for the striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.5 mm from the skull surface).
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using jeweler's screws and dental cement.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the incision and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
This protocol describes the process of conducting the microdialysis experiment on a recovered and freely moving animal.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector (refrigerated if possible)
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ (pH 7.4)
-
This compound solution for injection
Procedure:
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe's inlet tubing to a syringe on the microinfusion pump filled with aCSF.
-
Connect the probe's outlet tubing to a collection vial in the fraction collector.
-
Begin perfusing the probe with aCSF at a flow rate of 1.0-2.0 µL/min.[1]
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Collect 2-3 baseline microdialysate samples at 20-30 minute intervals.
-
Administer this compound (e.g., 1-5 mg/kg, i.p.).[7]
-
Continue collecting microdialysate samples at 20-30 minute intervals for the desired duration (e.g., 4-6 hours).
-
Store the collected samples at -80°C until analysis.
III. Analytical Protocol: LC-MS/MS Quantification of Procyclidine
This protocol outlines a sensitive method for quantifying Procyclidine in brain microdialysate samples.
Instrumentation and Reagents:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
LC-MS/MS Parameters (to be optimized):
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Procyclidine, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Sample Preparation and Analysis:
-
Thaw microdialysate samples on ice.
-
Add an internal standard to each sample and vortex.
-
If necessary, perform a protein precipitation step by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet any proteins. Transfer the supernatant for analysis.
-
Inject the prepared sample into the LC-MS/MS system.
-
Construct a calibration curve using known concentrations of this compound standard prepared in aCSF.
-
Quantify the concentration of Procyclidine in the microdialysate samples by comparing their peak area ratios (Procyclidine/IS) to the calibration curve.
Visualizations
Caption: Experimental workflow for in vivo microdialysis of Procyclidine HCl.
Caption: Procyclidine HCl mechanism of action at the cholinergic synapse.
References
- 1. Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Pharmacokinetics and Pharmacodynamics of procyclidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of rate of drug administration on the extent and time course of phencyclidine distribution in rat brain, testis, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration | MDPI [mdpi.com]
- 6. Effects of intraperitoneal injection of lipopolysaccharide‐induced peripheral inflammation on dopamine neuron damage in rat midbrain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nasal absorption of procyclidine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Procyclidine Hydrochloride: A Tool for Interrogating Cholinergic Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Procyclidine hydrochloride is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its ability to cross the blood-brain barrier renders it a valuable tool for investigating the role of central cholinergic signaling in various physiological and pathological processes.[1][4] These application notes provide a comprehensive overview of the use of this compound in studying cholinergic pathways, complete with detailed experimental protocols and data presentation.
Procyclidine exhibits antagonist activity at M1, M2, and M4 muscarinic receptor subtypes, thereby blocking the effects of acetylcholine in the central nervous system.[3][4] This mechanism of action allows researchers to dissect the involvement of these specific receptor subtypes in neuronal signaling cascades. Furthermore, procyclidine has been shown to modulate dopamine release, offering a means to explore the intricate interplay between the cholinergic and dopaminergic systems.
Data Presentation
The binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) is summarized in the table below. This quantitative data is essential for designing experiments and interpreting results, allowing for an understanding of the compound's potency and selectivity.
| Receptor Subtype | Ki (nM) |
| M1 | 4.47[5] |
| M2 | 42.66[5] |
| M3 | 7.24[5] |
| M4 | 6.03[5] |
| M5 | 4.79[5] |
Table 1: Binding affinities (Ki) of this compound for human muscarinic acetylcholine receptor subtypes.
Signaling Pathways
This compound primarily exerts its effects by blocking the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. The following diagrams illustrate the G-protein coupled signaling cascades associated with M1/M3/M5 and M2/M4 receptors and the point of inhibition by procyclidine.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate cholinergic signaling.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).[1][6]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
[3H]N-methylscopolamine ([3H]NMS)
-
This compound
-
Atropine (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Plate shaker
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10-11 M to 10-5 M.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]NMS (at a concentration near its Kd), and 150 µL of cell membrane preparation.
-
Non-specific Binding: 50 µL of atropine (1 µM final concentration), 50 µL of [3H]NMS, and 150 µL of cell membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of [3H]NMS, and 150 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation on a plate shaker.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [3H]NMS against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux for M1/M3/M5 Receptors
This protocol measures the antagonist effect of this compound on Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium concentration.[8][9][10]
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities and liquid handling
Procedure:
-
Cell Plating: Seed the cells in the microplates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition (Antagonist): Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Establish a stable baseline fluorescence reading. Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Calculate the IC50 value from the resulting dose-response curve.
-
References
- 1. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine: an in vivo microdialysis evaluation of its acute action on dopamine transmission in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procyclidine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. innoprot.com [innoprot.com]
Troubleshooting & Optimization
Technical Support Center: Procyclidine Hydrochloride Formulation for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Procyclidine hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its aqueous solubility?
A1: this compound is a weak base with a pKa of 9.45.[1] Its aqueous solubility is highly dependent on pH. While it is described as soluble in water, this is most accurate in slightly acidic conditions. Understanding these properties is the first step in developing a suitable formulation.
Q2: What is the expected aqueous solubility of this compound?
A2: There are conflicting reports on the aqueous solubility of this compound. The United States Pharmacopeia (USP) reports a solubility of approximately 30 mg/mL in water at a pH range of 5.0-6.5.[1] However, other sources estimate a much lower solubility of 8.59 mg/L at 25°C, which likely refers to the free base in neutral pH water.[1] For practical purposes in a laboratory setting, aiming for a formulation pH between 5.0 and 6.5 is recommended to achieve higher concentrations.
Q3: Why is my this compound solution precipitating?
A3: Precipitation of this compound from an aqueous solution is a common issue and can be attributed to several factors:
-
pH Shift: An increase in the pH of the solution can cause the conversion of the more soluble hydrochloride salt to the less soluble free base, leading to precipitation.[2]
-
Temperature Changes: If the solution was prepared at an elevated temperature to facilitate dissolution, it might precipitate upon cooling to room or refrigerated temperatures.[2]
-
Concentration Exceeding Solubility: The concentration of your solution may be too high for the chosen vehicle at the storage temperature.
Q4: What are the recommended starting points for formulating this compound for oral administration in preclinical studies?
A4: For oral administration, the following vehicles can be considered, starting with the simplest:
-
Aqueous Solutions: If the desired concentration is at or below 30 mg/mL, sterile water for injection or a suitable buffer is a good starting point.[2]
-
Buffer Solutions: To maintain a stable pH and prevent precipitation, consider using citrate or phosphate buffers to keep the pH in the optimal range of 5.0-6.5.[2]
-
Co-solvent Systems: For concentrations above 30 mg/mL, a co-solvent system may be necessary. Common examples include mixtures of water with polyethylene glycol 400 (PEG 400) or propylene glycol.[2]
-
Aqueous Suspensions: For very high doses where solubility is a limiting factor, an aqueous suspension can be prepared using suspending agents like methylcellulose or carboxymethylcellulose.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing aqueous formulations of this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Solution | pH of the solution has shifted to a more neutral or basic pH. | Use a buffer system (e.g., 0.1 M citrate buffer or phosphate buffer) to maintain the pH between 5.0 and 6.5.[2] |
| The concentration is too high for the aqueous vehicle. | Determine the kinetic solubility in your specific vehicle. If a higher concentration is required, consider adding a co-solvent like PEG 400 or propylene glycol.[2] | |
| The solution was prepared at an elevated temperature and precipitation occurred upon cooling. | Determine the solubility at the intended storage temperature. Avoid preparing highly saturated solutions at elevated temperatures if they need to be stored at lower temperatures. | |
| Difficulty Dissolving the Compound | Inadequate mixing or inappropriate solvent. | Use sonication to aid dissolution.[3] Ensure the pH of the aqueous vehicle is in the slightly acidic range (5.0-6.5). |
| Trying to dissolve the free base instead of the hydrochloride salt. | Confirm that you are using this compound, as the free base has significantly lower aqueous solubility. | |
| Formulation Instability (Degradation) | Hydrolysis or oxidation of the compound. | Conduct a preliminary stability study. Maintain a slightly acidic pH to prevent hydrolysis. Store the formulation protected from light in amber vials and at recommended temperatures (2-8°C for short-term, -20°C for long-term).[2] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₀ClNO | [1] |
| Molecular Weight | 323.9 g/mol | [1] |
| pKa (Strongest Basic) | 9.45 | [1] |
| Aqueous Solubility (pH 5.0-6.5) | ~30 mg/mL | [1][4] |
| Melting Point | 226-227 °C (decomposes) | [5] |
| Appearance | White crystalline solid | [6] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (pH 5.0-6.5) | ~30 mg/mL | [1] |
| 0.1N HCl | Soluble | [3] |
| Ethanol | Soluble | [7] |
| Chloroform | Soluble | [7] |
| DMSO | Soluble | [1] |
| Diethyl Ether | Very slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution for Oral Gavage
This protocol describes the preparation of a 10 mg/mL buffered solution.
Materials:
-
This compound powder
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Sterile water for injection
-
pH meter
-
Sterile containers
Procedure:
-
Prepare a 0.1 M Citrate Buffer (pH 5.5):
-
Prepare a 0.1 M solution of citric acid monohydrate in sterile water.
-
Prepare a 0.1 M solution of sodium citrate dihydrate in sterile water.
-
In a sterile beaker, add the citric acid solution and slowly add the sodium citrate solution while monitoring the pH until a stable pH of 5.5 is reached.
-
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL.
-
In a sterile container, add a portion of the 0.1 M citrate buffer (pH 5.5).
-
Slowly add the this compound powder while stirring.
-
Use sonication if necessary to aid dissolution.
-
Once dissolved, add the remaining citrate buffer to reach the final volume.
-
Verify the final pH and adjust if necessary with small additions of the citric acid or sodium citrate solutions.
-
-
Storage:
-
Store the final solution in a sterile, light-resistant container at 2-8°C.
-
Protocol 2: Kinetic Solubility Determination of this compound
This protocol provides a general method to determine the kinetic solubility in various aqueous vehicles.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected aqueous vehicles (e.g., water, buffers, co-solvent mixtures)
-
96-well microplate
-
Plate shaker
-
Microplate reader or HPLC-UV system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to obtain a range of concentrations.
-
Dispense into Microplate: Add a small, equal volume of each concentration of the DMSO stock solution into the wells of a 96-well plate in triplicate.
-
Add Aqueous Vehicle: Add the selected aqueous vehicle to each well.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
Analysis: Determine the concentration of the dissolved compound in the supernatant of each well using a suitable analytical method (e.g., HPLC-UV or a plate reader if the compound has a chromophore).
-
Data Analysis: The highest concentration that does not show precipitation is considered the kinetic solubility.
Visualizations
Caption: Decision workflow for selecting a suitable formulation strategy for this compound.
References
- 1. Buy this compound | 1508-76-5 | >98% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Procyclidine Hydrochloride Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of procyclidine hydrochloride in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic anticholinergic agent.[1] It functions as a muscarinic antagonist, blocking the effects of acetylcholine.[2] This action helps to restore the balance of neurotransmitters in the brain, which is why it is used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀ClNO | [3] |
| Molecular Weight | 323.9 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility in Water | Soluble | [2][4] |
| pH (1 in 100 solution) | 5.0 - 6.5 | [5] |
Q2: What factors can affect the stability of this compound in cell culture media?
Several factors can influence the stability of this compound in your cell culture experiments:
-
pH: Procyclidine is a weak base, and its solubility is pH-dependent. A shift in the pH of the cell culture medium can cause the less soluble free base to precipitate out of solution.[6]
-
Temperature: Changes in temperature can affect the solubility of this compound. Solutions prepared at a higher temperature may precipitate upon cooling.[6]
-
Light: Exposure to light can potentially lead to the degradation of photosensitive compounds. It is a good practice to protect solutions from light.[6]
-
Interactions with Media Components: While not extensively documented for procyclidine, small molecules can sometimes interact with components of complex media like serum proteins, which may affect their availability and stability.
Q3: What are the recommended storage conditions for this compound solutions?
For short-term storage (days to weeks), it is recommended to store aqueous solutions of this compound at 2-8°C.[7] For long-term storage, freezing the solution at -20°C is advisable.[6] To prevent potential photodegradation, always store solutions in light-resistant containers, such as amber vials.[6]
Q4: How can I determine the concentration and stability of this compound in my experiments?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying procyclidine.[8][9] For higher sensitivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a suitable method.[10] It is crucial to use a stability-indicating method that can distinguish the intact drug from any potential degradation products.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter when working with this compound in cell culture.
Issue 1: I observe a precipitate in my this compound-supplemented cell culture medium.
-
Potential Cause 1: pH Shift. The pH of cell culture media can change over time due to cellular metabolism. An increase in pH can decrease the solubility of this compound, leading to precipitation.[6]
-
Troubleshooting Step: Monitor the pH of your culture medium. If a significant change is observed, consider using a buffered solution to prepare your stock, ensuring it is compatible with your cell line.
-
-
Potential Cause 2: High Concentration. The concentration of this compound may have exceeded its solubility limit in the medium, especially after the addition of other supplements or changes in temperature.[6]
-
Troubleshooting Step: Review the solubility information and consider preparing a more dilute stock solution. Ensure the final concentration in your medium is well below the solubility limit at the incubation temperature.
-
-
Potential Cause 3: Temperature Fluctuation. If you prepared your stock solution at room temperature and then stored it in the refrigerator, or vice versa, precipitation may occur due to temperature-dependent solubility changes.[6]
-
Troubleshooting Step: Equilibrate your stock solution to the working temperature before adding it to the cell culture medium.
-
Issue 2: I am unsure if my this compound is stable for the duration of my experiment.
-
Potential Cause: this compound may be degrading over the course of your experiment, leading to inaccurate results.
-
Troubleshooting Step: Conduct a stability study under your specific experimental conditions. A detailed protocol for this is provided in the next section.
-
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, light-resistant containers (e.g., amber centrifuge tubes)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Sterile filters (0.22 µm)
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Spike the Medium: Add the this compound stock solution to your complete cell culture medium to achieve the final concentration used in your experiments. Prepare a sufficient volume for all time points.
-
Aliquot and Store: Aliquot the spiked medium into the sterile, light-resistant containers.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will serve as your T=0 sample.
-
Incubation: Place the remaining containers in the incubator under your standard experimental conditions.
-
Sample Collection: At predetermined time points (e.g., 4, 8, 24, 48, and 72 hours), remove one container from the incubator.
-
Sample Preparation:
-
If the medium contains cells, centrifuge to pellet the cells.
-
Collect the supernatant (the cell culture medium).
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells or debris.
-
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.[8][10]
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration at T=0. A significant decrease in concentration indicates degradation.
Data Presentation
The following table is a template for presenting the results of your stability study. The data included is for illustrative purposes only.
| Time Point (Hours) | Procyclidine HCl Concentration (µM) - Replicate 1 | Procyclidine HCl Concentration (µM) - Replicate 2 | Procyclidine HCl Concentration (µM) - Replicate 3 | Mean Concentration (µM) | % Remaining from T=0 |
| 0 | 10.1 | 9.9 | 10.0 | 10.0 | 100% |
| 4 | 9.8 | 9.9 | 10.1 | 9.9 | 99% |
| 8 | 9.7 | 9.8 | 9.9 | 9.8 | 98% |
| 24 | 9.5 | 9.6 | 9.7 | 9.6 | 96% |
| 48 | 9.2 | 9.4 | 9.3 | 9.3 | 93% |
| 72 | 8.9 | 9.1 | 9.0 | 9.0 | 90% |
Signaling Pathway
This compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). In conditions like Parkinson's disease, there is an imbalance between dopamine and acetylcholine signaling in the brain. By blocking the action of acetylcholine at mAChRs, procyclidine helps to rebalance this signaling.[1][11]
References
- 1. This compound | C19H30ClNO | CID 207841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1508-76-5: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijbmsp.org [ijbmsp.org]
- 9. ijbmsp.org [ijbmsp.org]
- 10. actascientific.com [actascientific.com]
- 11. Separation of Procyclidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing Procyclidine hydrochloride precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Procyclidine hydrochloride precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for formulation?
A1: Understanding the physicochemical properties of this compound is crucial for developing a stable and effective formulation. Procyclidine is a weakly basic and lipophilic compound.[1] Its hydrochloride salt is a white crystalline substance that is soluble in water.[2][3] Key parameters are summarized in the table below.
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation of this compound in an aqueous solution can be due to several factors:
-
pH Shift: Procyclidine is a weak base, and its solubility is highly pH-dependent.[1] A change in the pH of the solution can lead to the precipitation of the free base, which is less soluble than the hydrochloride salt.[1]
-
High Concentration: The concentration of this compound in your formulation may be exceeding its solubility limit in the chosen buffer.[1]
-
Temperature Effects: Changes in temperature can affect solubility. If the solution was prepared at an elevated temperature to aid dissolution, it might precipitate upon cooling to room temperature.[1]
-
"Crashing Out" from DMSO Stock: When a concentrated stock solution of a hydrophobic compound in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can rapidly precipitate. This is a common issue with compounds that are poorly soluble in water.[4]
Q3: What is the optimal pH range to maintain this compound solubility?
A3: this compound solubility is enhanced under slightly acidic conditions. A 1% aqueous solution of this compound maintains a pH between 5.0 and 6.5.[3][5][6] Maintaining the pH within this range is recommended to prevent precipitation. For instance, the United States Pharmacopeia reports a moderate solubility of approximately 30 mg/mL in water at a pH of 5.0-6.5.[3]
Q4: What are suitable buffers and vehicles for preclinical administration of this compound?
A4: For preclinical studies, the choice of vehicle depends on the desired concentration and route of administration.
-
Aqueous Solutions: For lower concentrations where solubility is not a limiting factor, simple aqueous solutions like sterile water or saline can be used.[1]
-
Buffer Solutions: To ensure pH stability and prevent precipitation, citrate or phosphate buffers are recommended to maintain a pH where Procyclidine is most stable.[1]
-
Co-solvent Systems: To achieve higher concentrations, co-solvent systems may be necessary.[1] Common co-solvents include polyethylene glycol 400 (PEG400) and propylene glycol mixed with water.[1][7]
Q5: What are the recommended storage conditions for this compound solutions?
A5: this compound formulations should be stored in tight, light-resistant containers in a dry place.[1] For short-term storage (days to weeks), temperatures between 0-4°C are recommended. For long-term storage (months to years), storing at -20°C is advisable.[1] It is also crucial to protect formulations from light to prevent potential photodegradation.[1]
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium or phosphate-buffered saline (PBS), a precipitate forms immediately. What is happening and how can I prevent this?
Answer: This phenomenon, often called "crashing out," occurs because the highly soluble drug in DMSO is suddenly introduced into an aqueous environment where its solubility is much lower.[4] The rapid solvent exchange causes the drug to precipitate.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to below its aqueous solubility limit in the specific buffer.[4]
-
Use Pre-warmed Media: Always use pre-warmed (e.g., 37°C) experimental buffer or media for dilutions, as solubility generally increases with temperature.[4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in the pre-warmed aqueous buffer. This gradual change in solvent composition can help keep the drug in solution.[4]
-
Modify the Vehicle: Consider using a co-solvent system for your final formulation to increase the solubility of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀ClNO | [1][2] |
| Molecular Weight | 323.9 g/mol | [1][2] |
| pKa (Strongest Basic) | 9.45 | [1][8] |
| LogP | 3.79 - 4.68 | [1][8] |
| Aqueous Solubility | ~30 mg/mL (as hydrochloride salt at pH 5.0-6.5) | [3] |
| Melting Point | 85.5-86.5 °C (free base) | [1] |
| Appearance | White crystalline solid | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted for preparing a higher concentration of this compound for in vivo experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[7]
-
Mix with Co-solvents: For a 1 mL final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.[7]
-
Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is clear.[7]
-
Final Dilution: Add 450 µL of Saline to the mixture to bring the final volume to 1 mL. This results in a clear solution of ≥ 2.08 mg/mL.[7]
-
Use Freshly Prepared: It is recommended to prepare this working solution fresh on the day of use.[7]
Protocol 2: Determination of Kinetic Solubility of this compound
This protocol provides a general method for determining the kinetic solubility of this compound in various aqueous-based vehicles.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected aqueous vehicles (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4)
-
96-well microplate
-
Plate shaker
-
Microplate reader or HPLC-UV system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Serial Dilution: Serially dilute the stock solution in DMSO to obtain a range of concentrations.[1]
-
Dispense into Microplate: Add a small volume (e.g., 2 µL) of each concentration of the DMSO stock solution into the wells of a 96-well plate in triplicate.[1]
-
Add Aqueous Vehicle: Add the selected aqueous vehicle (e.g., 198 µL) to each well.[1]
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).[1]
-
Data Analysis: The highest concentration that does not show visible precipitation is considered the kinetic solubility.[1] This can be assessed visually or by measuring the turbidity using a microplate reader.
Mandatory Visualizations
Caption: Workflow for preventing this compound precipitation.
Caption: Antagonistic action of Procyclidine at muscarinic receptors.
References
Procyclidine Hydrochloride Assay Interference: A Technical Support Center
Welcome to the technical support center for Procyclidine hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of this compound. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve potential interferences and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most frequently employed methods for the quantification of this compound in pharmaceutical formulations and biological samples are High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Gas Chromatography (GC).[1][2][3] Each method has its own advantages and potential for interference.
Q2: What are the typical sources of interference in this compound assays?
A2: Interference in this compound assays can originate from several sources, including:
-
Excipients: Inactive ingredients in pharmaceutical formulations can absorb UV light or co-elute with the analyte in chromatographic methods.[1][4]
-
Degradation Products: this compound can degrade under stress conditions such as acid or base hydrolysis, oxidation, and photolysis, leading to the formation of products that may interfere with the main analyte peak.[5][6]
-
Biological Matrix Components: When analyzing biological samples (e.g., plasma, urine), endogenous substances can cause matrix effects, leading to ion suppression or enhancement in mass spectrometry or co-elution in chromatography.[7][8]
-
Contaminants: Impurities from solvents, reagents, or the analytical instruments themselves can introduce extraneous peaks or baseline noise.[9]
Q3: How can I prevent interference from pharmaceutical excipients?
A3: To minimize interference from excipients, consider the following strategies:
-
Method Specificity: Develop a highly specific analytical method. For HPLC, this involves optimizing the mobile phase and column to achieve good resolution between Procyclidine and any excipient peaks.[2]
-
Sample Preparation: Employ appropriate sample preparation techniques, such as filtration or extraction, to remove insoluble excipients.[1]
-
Derivative Spectrophotometry: In UV spectrophotometry, using second-derivative spectroscopy can help to minimize interference from excipients that cause background absorbance or scattering.[1]
-
Blank Analysis: Always analyze a placebo (a formulation without the active pharmaceutical ingredient) to identify any potential interference from the excipients.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your this compound assays.
HPLC Assay Troubleshooting
Issue: Peak Tailing in the this compound Chromatogram
Peak tailing can compromise peak integration and reduce resolution.[10]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Procyclidine is a basic compound and can interact with residual silanol groups on the silica-based column packing material.[11] To mitigate this, adjust the mobile phase pH to be more acidic (around pH 2.5-3.5) to suppress the ionization of silanol groups. Adding a competing base, such as triethylamine (TEA), to the mobile phase can also help.[11] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion.[12] Dilute the sample or reduce the injection volume. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent. If the problem persists, replace the column.[12] |
| Dead Volume | Excessive tubing length or improper fittings can cause extra-column band broadening.[10] Use tubing with a small internal diameter and ensure all connections are secure. |
Workflow for Troubleshooting HPLC Peak Tailing
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijbmsp.org [ijbmsp.org]
- 3. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. Effect of signal interference from dosing excipients on pharmacokinetic screening of drug candidates by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Addressing pH-dependent stability of Procyclidine hydrochloride solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyclidine hydrochloride solutions. The information is presented in a question-and-answer format to directly address common issues related to the pH-dependent stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for preparing and storing this compound solutions?
A1: this compound solutions are most stable in a slightly acidic environment. The recommended pH range is between 5.0 and 6.5.[1] Maintaining the pH within this range helps to ensure the compound remains in its soluble hydrochloride salt form and minimizes degradation.
Q2: I observed precipitation in my aqueous this compound solution. What is the likely cause and how can I resolve it?
A2: Precipitation in your this compound solution is most likely due to a shift in pH to a more alkaline environment. Procyclidine is a weak base, and its free base form is less soluble in water than its hydrochloride salt.[2] If the pH of the solution increases, the equilibrium will shift, leading to the formation and precipitation of the free base.
To resolve this, you can:
-
Verify and Adjust pH: Check the pH of your solution. If it is above 6.5, carefully adjust it back into the recommended 5.0-6.5 range using a dilute acidic solution.
-
Utilize a Buffer System: To prevent future pH fluctuations, it is highly recommended to prepare your solutions using a suitable buffer system, such as a citrate or acetate buffer.[2]
Q3: What are the potential degradation pathways for this compound in solution?
A3: The primary degradation pathway of concern for this compound in aqueous solutions is hydrolysis, which can be catalyzed by both acidic and alkaline conditions. Additionally, as Procyclidine is a tertiary alcohol, it has the potential to undergo acid-catalyzed dehydration, especially at pH values below the recommended range.[3]
Q4: How can I monitor the stability of my this compound solution during an experiment?
A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This technique can separate the intact this compound from any potential degradation products, allowing for the accurate quantification of the active compound over time. A developed HPLC method for this compound utilizes a C18 column with a mobile phase consisting of a 10 mM sodium acetate buffer at pH 4.1 and acetonitrile (95:5 v/v).[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: When analyzing your this compound solution via HPLC, you observe new or growing peaks over time that are not present in a freshly prepared standard.
Possible Cause: This is a strong indication that the this compound is degrading. The new peaks represent the degradation products.
Resolution Steps:
-
Confirm the Identity of the Main Peak: Ensure that the main peak in your chromatogram corresponds to the retention time of a fresh this compound standard.
-
Check the pH of Your Solution: An off-target pH is a primary driver of degradation. Measure the pH of the solution being analyzed.
-
Review Solution Preparation and Storage: Ensure that the solution was prepared in the recommended pH range (5.0-6.5) using a suitable buffer and stored in a tightly sealed, light-resistant container.[1][2]
-
Consider Forced Degradation: To help identify the unknown peaks, you can perform a forced degradation study by intentionally exposing the drug to harsh conditions (e.g., strong acid, strong base, heat, oxidation). The degradation products formed under these controlled conditions can be compared to the unexpected peaks in your experimental samples.
Issue 2: Inconsistent Results in Biological Assays
Symptom: You are observing high variability or a loss of expected activity in your biological experiments using a this compound stock solution.
Possible Cause: The stock solution may have degraded, leading to a lower effective concentration of the active compound. This can be caused by improper pH, storage temperature, or exposure to light.
Resolution Steps:
-
Prepare a Fresh Stock Solution: Always use a freshly prepared stock solution for critical experiments.
-
Implement a Buffer System: Prepare the stock solution in a recommended buffer (e.g., 10-50 mM citrate or acetate buffer, pH 5.0-6.5) to maintain a stable pH.
-
Verify Concentration: Before use in an assay, verify the concentration of the stock solution using a validated analytical method like HPLC-UV.
-
Proper Storage: Store stock solutions at 2-8°C for short-term use and protected from light. For long-term storage, consider aliquoting and freezing at -20°C, though freeze-thaw stability should be verified.[2]
Data Presentation
Table 1: Recommended pH and Buffer Systems for this compound Solutions
| Parameter | Recommendation | Rationale |
| Optimal pH Range | 5.0 - 6.5 | Maximizes solubility of the hydrochloride salt and minimizes hydrolysis.[1] |
| Recommended Buffers | Citrate, Acetate | Provide good buffering capacity in the optimal pH range.[2] |
| Buffer Concentration | 10 - 50 mM | Effective buffering without excessive ionic strength. |
Experimental Protocols
Protocol: Stability Assessment of a this compound Solution using HPLC-UV
Objective: To determine the stability of a this compound solution at a given pH and temperature over time.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Buffer components (e.g., sodium citrate and citric acid, or sodium acetate and acetic acid)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Light-resistant storage containers (e.g., amber vials)
-
Temperature-controlled chamber (e.g., incubator or refrigerator)
Methodology:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to concentrations that cover the expected experimental range (e.g., 1-100 µg/mL).
-
-
Test Solution Preparation:
-
Prepare the this compound solution to be tested at the desired concentration in the chosen buffer system (e.g., 50 µg/mL in 20 mM citrate buffer, pH 5.5).
-
-
Stability Study Execution:
-
Dispense aliquots of the test solution into several light-resistant vials.
-
Store the vials under the desired temperature condition (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove one vial from storage.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the concentration of this compound in the test sample at each time point using the calibration curve.
-
Plot the concentration of this compound versus time.
-
Determine the percentage of the initial concentration remaining at each time point. A significant loss of concentration indicates instability.
-
Visualizations
Caption: Potential pH-dependent degradation pathways for Procyclidine HCl.
Caption: Experimental workflow for assessing Procyclidine HCl solution stability.
References
Technical Support Center: Procyclidine Hydrochloride in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Procyclidine hydrochloride in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic anticholinergic agent.[1] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M1, M2, and M4 subtypes.[2] By blocking these receptors, it diminishes the effects of acetylcholine.[1] This action is thought to balance cholinergic and dopaminergic activity in the basal ganglia.[1]
Q2: What are the main off-target effects of this compound that I should be aware of in my screening assays?
A2: While this compound is a potent muscarinic antagonist, it may also exhibit activity at other targets, which could lead to confounding results in your HTS assays. It has been reported to have some activity at N-methyl-D-aspartate (NMDA) receptors. Researchers should be cautious of potential polypharmacology and consider counter-screening or using orthogonal assays to validate hits.
Q3: What are the key physicochemical properties of this compound to consider for HTS?
A3: this compound is a white crystalline solid.[3] It is a weakly basic and lipophilic compound.[4] Its solubility is pH-dependent, being more soluble in acidic conditions.[4] It is soluble in DMSO and ethanol, but has limited solubility in water.[3] These properties are critical to consider for stock solution preparation and to avoid precipitation in aqueous assay buffers.
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Plates
Q: I am observing precipitation or cloudiness in my assay wells after adding this compound. What could be the cause and how can I resolve it?
A: Precipitation of this compound in aqueous HTS assay buffers is a common issue due to its lipophilic nature and pH-dependent solubility.[4]
Potential Causes and Solutions:
-
pH Shift: Procyclidine is a weak base, and its hydrochloride salt is more soluble in slightly acidic conditions (pH 5.0-6.5).[4] If your assay buffer has a neutral or alkaline pH, the less soluble free base may precipitate.
-
Solution: If your assay tolerates it, adjust the buffer pH to a slightly acidic range. The use of a buffer system like citrate or acetate can help maintain a stable pH.[4]
-
-
High Final Concentration: The final concentration of this compound in the assay well may exceed its solubility limit in the aqueous buffer.
-
Solution: Determine the kinetic solubility of this compound in your specific assay buffer.[4] Perform a dose-response curve to find the optimal concentration range that balances activity with solubility.
-
-
Solvent Shock: Adding a concentrated DMSO stock solution directly into an aqueous buffer can cause the compound to "crash out" of solution.
-
Solution: Perform a serial dilution of your DMSO stock in the assay buffer. Add the compound solution to the buffer with gentle mixing. Pre-warming the assay buffer to the experimental temperature can also help.[5]
-
-
Interaction with Media Components: In cell-based assays, Procyclidine may interact with components in the culture medium, such as proteins or salts, leading to precipitation over time.[6]
-
Solution: Test the stability of Procyclidine in your specific cell culture medium over the duration of your experiment. Visual inspection under a microscope can help differentiate between compound precipitate and microbial contamination.[6]
-
Troubleshooting Workflow for Precipitation
References
Minimizing off-target effects of Procyclidine hydrochloride in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of Procyclidine hydrochloride in cellular assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1][2][3] It competitively binds to central cholinergic receptors, particularly subtypes M1, M2, and M4, thereby balancing cholinergic and dopaminergic activity.[1][2][4][5] This action helps to alleviate symptoms like muscle rigidity in parkinsonian syndromes.[1]
Q2: What are the known off-target effects of this compound?
Beyond its primary muscarinic receptor targets, Procyclidine is also known to have properties of an N-methyl-D-aspartate (NMDA) receptor antagonist.[6][7] This dual activity is a critical consideration in experimental design, as observed cellular effects may not be solely attributable to muscarinic receptor blockade.
Q3: How can I differentiate between on-target muscarinic effects and off-target NMDA effects?
To dissect the specific pathways being modulated, a multi-pronged approach is recommended:
-
Use of specific antagonists: In parallel experiments, use a known specific NMDA receptor antagonist (e.g., AP5) to see if it replicates the effects observed with Procyclidine.
-
Cell line selection: Utilize cell lines that express only one of the target receptors (e.g., muscarinic but not NMDA, or vice-versa).
-
Knockout/Knockdown models: Employ CRISPR or siRNA to eliminate the expression of the on-target (muscarinic) receptor. If the effect of Procyclidine persists, it is likely an off-target effect.
-
Dose-response analysis: The potency (EC50/IC50) of Procyclidine may differ significantly between its on-target and off-target receptors. A wide separation in dose-response curves can suggest distinct mechanisms of action.
Q4: What is a recommended starting concentration range for in vitro experiments?
A starting point for determining the optimal concentration is to perform a dose-response curve. Begin with a wide range, for example, from 1 nM to 100 µM, to capture the full spectrum of activity. The ideal concentration for your assay should be the lowest concentration that elicits a robust on-target effect while minimizing potential off-target effects and cytotoxicity. Referencing the binding affinity (Ki) values can also guide the selection of an appropriate concentration range (see Table 1).
Section 2: Quantitative Data - Receptor Binding Affinity
The following table summarizes the reported binding affinities (Ki) of Procyclidine for its primary and off-target receptors. Lower Ki values indicate higher binding affinity.
| Target Receptor | Ligand | Ki (nM) | Reference |
| Muscarinic Acetylcholine Receptor M3 | Procyclidine | 7.91 | [8] |
| Muscarinic Acetylcholine Receptor M5 | Procyclidine | 7.62 | [8] |
| Glutamate [NMDA] Receptor | Procyclidine | 7.8 | [8] |
Note: Procyclidine also acts as a non-selective antagonist of M1, M2, and M4 receptors.[2]
Section 3: Visualized Workflows and Pathways
The following diagrams illustrate key pathways and workflows relevant to studying Procyclidine in cellular assays.
Caption: Procyclidine's dual antagonistic action on target pathways.
Caption: Troubleshooting guide for unexpected cytotoxicity.
Caption: Experimental workflow for assessing off-target effects.
Section 4: Troubleshooting Guides
Issue 1: High cytotoxicity is observed at concentrations expected to be selective for the muscarinic receptor.
-
Possible Cause 1: Off-target effects. Procyclidine's antagonism of NMDA receptors could induce excitotoxicity or other cytotoxic pathways in certain cell types.
-
Troubleshooting Step: As outlined in the workflow above, test Procyclidine in a cell line that does not express muscarinic receptors but does express NMDA receptors. Alternatively, co-treat cells with a specific muscarinic agonist to see if the cytotoxicity can be rescued. If it cannot, the effect is unlikely to be mediated by the muscarinic receptor.
-
-
Possible Cause 2: Assay Interference. Many common cytotoxicity assays, such as the MTT assay, rely on cellular metabolic activity, specifically mitochondrial reductase enzymes.[9][10] If Procyclidine disrupts mitochondrial function, it can give a false positive for cytotoxicity.[11][12]
Issue 2: Inconsistent or non-reproducible results in functional assays.
-
Possible Cause 1: Cell Health and Passage Number. Cells that are unhealthy, have been passaged too many times, or are plated at an inconsistent density can lead to high variability.[16]
-
Troubleshooting Step: Ensure you are using cells within a consistent and low passage number range. Optimize cell seeding density to achieve a consistent monolayer. Always perform a quick visual check of cell health under a microscope before starting an experiment.
-
-
Possible Cause 2: Reagent Preparation and Stability. this compound solutions, like many small molecules, can degrade over time or precipitate if not prepared and stored correctly.
-
Troubleshooting Step: Prepare fresh solutions of Procyclidine from a high-quality stock for each experiment. If using aqueous solutions, ensure the pH is stable, as shifts can affect solubility. When dissolving the compound, use an appropriate solvent like DMSO for the initial stock and make final dilutions in your assay buffer, ensuring the final DMSO concentration is low and consistent across all wells (typically <0.5%).
-
Issue 3: The observed cellular response does not match the expected signaling pathway for the target receptor.
-
Possible Cause: Cell-type specific signaling. GPCR signaling is not always straightforward and can be dependent on the specific G-proteins and scaffolding proteins expressed in a given cell line. For example, an M2 receptor (canonically Gi-coupled) might exhibit different signaling behavior in your specific cell model.
-
Troubleshooting Step: Characterize the signaling pathways in your specific cell model using known agonists and antagonists. For M1/M3/M5 receptors, confirm Gq coupling with a calcium flux assay.[17][18] For M2/M4 receptors, confirm Gi coupling with a cAMP inhibition assay.[18][19][20] If the pathways are not as expected, you may need to choose a different cell line that more accurately models the biology you wish to study.
-
Section 5: Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general framework to determine the binding affinity (Ki) of Procyclidine for a target receptor.
-
Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., M1-CHO cells).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for muscarinic receptors) at a concentration near its Kd, and a range of concentrations of unlabeled Procyclidine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[21]
-
Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand will be trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of Procyclidine. Fit the data to a one-site competition curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: M1 Receptor Functional Assay (Calcium Flux)
This protocol measures the ability of Procyclidine to antagonize agonist-induced calcium mobilization via the Gq-coupled M1 receptor.[17][22]
-
Cell Plating: Seed cells expressing the M1 receptor (e.g., CHO-M1) into a black, clear-bottom 96-well plate and grow overnight.[22]
-
Dye Loading: Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate at 37°C for 45-60 minutes.[23]
-
Compound Addition:
-
To measure antagonist activity, add varying concentrations of Procyclidine to the wells and incubate for 15-30 minutes.
-
Place the plate into a fluorescent plate reader (e.g., FLIPR).
-
-
Agonist Challenge: Record a baseline fluorescence for 10-20 seconds. Then, add a fixed concentration of a muscarinic agonist (e.g., Carbachol or Oxotremorine) at its EC80 concentration to all wells.[17][22]
-
Measurement: Continue to record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (agonist only) against the log concentration of Procyclidine to calculate its IC50.
Protocol 3: M2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of Procyclidine to antagonize the agonist-induced inhibition of cAMP production via the Gi-coupled M2 receptor.
-
Cell Treatment: Seed cells expressing the M2 receptor in a 96-well plate. Pre-treat the cells with varying concentrations of Procyclidine for 15-30 minutes.
-
Stimulation: Add a cocktail containing a cAMP-inducing agent (e.g., Forskolin) and a muscarinic agonist (e.g., Carbachol) to the cells. The agonist will inhibit the Forskolin-induced cAMP production.
-
Incubation: Incubate for the recommended time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a luminescence/fluorescence-based system (e.g., HTRF, AlphaScreen).[24][25] The signal in these assays is typically inversely proportional to the amount of cAMP present.
-
Data Analysis: Procyclidine's antagonism will reverse the agonist's inhibitory effect, leading to higher cAMP levels (and thus a lower signal in many assay formats). Plot the signal against the log concentration of Procyclidine to determine its IC50.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This protocol provides a method for assessing cell viability based on metabolic activity.[9]
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the MTT solution. Add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the log concentration of Procyclidine to determine the CC50 (concentration causing 50% cytotoxicity).
References
- 1. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Procyclidine - Wikipedia [en.wikipedia.org]
- 3. procyclidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C19H30ClNO | CID 207841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. procyclidine [drugcentral.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 15. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. innoprot.com [innoprot.com]
- 18. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bu.edu [bu.edu]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. resources.revvity.com [resources.revvity.com]
Procyclidine Hydrochloride Experiments: A Technical Support Center for Consistent Results
For researchers, scientists, and drug development professionals working with Procyclidine hydrochloride, ensuring experimental consistency is paramount for generating reliable and reproducible data. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for experimental setup?
A1: Understanding the fundamental properties of this compound is crucial for proper handling and experimental design. It is a synthetic anticholinergic agent, available as a white, crystalline, water-soluble powder.[1][2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀ClNO | [3] |
| Molecular Weight | 323.9 g/mol | [3] |
| Appearance | White crystalline solid | [1][2] |
| Solubility | Soluble in water, chloroform, and ethanol. | [3] |
| pKa (Strongest Basic) | 9.45 | [4] |
| LogP | 4.13 | [4] |
Q2: How should this compound stock solutions be prepared and stored for cell-based assays?
A2: For in vitro experiments, a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) is commonly used.[1] To prepare, accurately weigh the required amount of powder, dissolve it in anhydrous DMSO, and vortex until fully dissolved.[5] For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter.[5] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable.[6] For long-term storage (months), store at -20°C or -80°C.[1][5]
Q3: What are the recommended storage conditions for this compound powder?
A3: this compound powder should be stored in tight, light-resistant containers in a dry place.[1] Recommended storage temperature is between 2-8°C.[6]
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Precipitation of this compound in aqueous solutions.
-
Possible Cause: pH shift. Procyclidine is a weak base, and its hydrochloride salt is more soluble in acidic to neutral solutions. An increase in pH can cause the precipitation of the less soluble free base.[1]
-
Solution: Maintain a slightly acidic pH (e.g., using a citrate or phosphate buffer) in your experimental medium to ensure the stability of the salt form.[1]
-
Possible Cause: Concentration exceeds solubility. The concentration of this compound in your working solution may be too high for the chosen vehicle.
-
Solution: Refer to the solubility data and ensure you are working within the soluble range for your specific experimental conditions. If higher concentrations are necessary, consider using a co-solvent system, such as water with polyethylene glycol 400 or propylene glycol.[1]
-
Possible Cause: Temperature effects. If the compound was dissolved at a higher temperature, it might precipitate upon cooling to room temperature or the temperature of your experiment.
-
Solution: Determine the solubility of this compound at the intended experimental temperature and prepare solutions accordingly.
Issue 2: High variability in cell-based assay results.
-
Possible Cause: Inconsistent cell health and density. Variations in cell passage number, confluency, and viability can significantly impact the cellular response to this compound.
-
Solution: Implement a strict cell culture protocol. Use cells within a defined passage number range, seed cells at a consistent density for each experiment, and always perform a viability check (e.g., using trypan blue) before starting an experiment.[7]
-
Possible Cause: Instability of this compound in culture medium. The compound may degrade over the course of a long incubation period.
-
Solution: Conduct a stability study of this compound in your specific cell culture medium under your experimental conditions (temperature, CO₂ levels).[1] Analyze the concentration of the compound at different time points (e.g., 0, 4, 8, 24 hours) using a validated analytical method like HPLC to determine its stability.[1][2]
-
Possible Cause: Off-target effects. At higher concentrations, this compound may interact with other receptors or cellular components, leading to unexpected and variable results. While primarily a muscarinic antagonist, some anticholinergics have shown to have NMDA antagonist properties.[8][9]
-
Solution: Perform dose-response experiments to determine the optimal concentration range that targets the desired receptor without significant off-target effects. Include appropriate controls, such as using a more selective antagonist or cells that do not express the target receptor, to identify potential off-target activities.
In Vivo Experimentation
Issue 1: Inconsistent drug exposure and bioavailability in animal models.
-
Possible Cause: Improper formulation or vehicle selection. The solubility and stability of this compound in the chosen vehicle can affect its absorption and distribution.
-
Solution: For oral administration, aqueous solutions are often suitable.[1] For intravenous administration, ensure complete dissolution in a sterile, physiologically compatible vehicle. For other routes, such as nasal administration, specific formulations may be required to ensure efficient absorption.[10] A study in rats and dogs used a 50% ethanolic saline solution for nasal and intravenous administration.[10]
-
Possible Cause: Species-specific metabolism. The metabolic profile of this compound can vary between different animal species, leading to differences in drug clearance and exposure.[11]
-
Solution: Characterize the metabolism of this compound in the chosen animal model. In vitro metabolism studies using liver microsomes from the target species can provide valuable insights.[1]
Issue 2: High variability in behavioral or physiological readouts.
-
Possible Cause: Environmental stressors. Factors such as handling, housing conditions, and time of day can influence the physiological and behavioral state of the animals, leading to variability in their response to the drug.
-
Solution: Standardize all experimental procedures. Acclimatize animals to the experimental environment and handling procedures. Conduct experiments at the same time of day to minimize circadian rhythm effects.[12]
-
Possible Cause: Inappropriate dosing regimen. The dose and frequency of administration may not be optimal for achieving the desired therapeutic effect without causing significant side effects.
-
Solution: Conduct dose-range finding studies to determine the maximum tolerated dose and the optimal therapeutic dose.[13] Pharmacokinetic studies can help in designing a dosing regimen that maintains the desired plasma concentration of the drug.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[5]
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L × Volume (L) × 323.9 g/mol × 1000 mg/g For 1 mL of a 10 mM stock solution, you will need approximately 3.24 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.[5]
-
Sterilization (optional): For use in sterile cell culture, the solution can be filtered through a 0.22 µm syringe filter.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to several months.[1]
Protocol 2: General Muscarinic Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Unlabeled competitor for non-specific binding determination (e.g., Atropine)
-
96-well filter plates
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare reagents: Dilute the cell membranes, radiolabeled ligand, and varying concentrations of this compound in assay buffer.
-
Assay setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (or vehicle for total binding)
-
Unlabeled competitor (for non-specific binding)
-
Radiolabeled ligand
-
Cell membranes
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: this compound competitively antagonizes acetylcholine at muscarinic receptors.
Caption: A logical workflow for conducting experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijbmsp.org [ijbmsp.org]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to do a Proper Cell Culture Quick Check | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. abmole.com [abmole.com]
- 10. Nasal absorption of procyclidine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Species differences in the in vitro metabolism of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Procyclidine Hydrochloride vs. Trihexyphenidyl: An In Vitro Comparative Analysis of Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of procyclidine hydrochloride and trihexyphenidyl, two synthetic anticholinergic drugs employed in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Both agents exert their therapeutic effects primarily through the antagonism of muscarinic acetylcholine receptors. This document collates available in vitro data to objectively compare their performance, focusing on receptor binding affinities and cellular-level interactions. Detailed experimental protocols for key assays are provided to support further research and validation.
Quantitative Comparison of Receptor Binding Affinity
The primary mechanism of action for both procyclidine and trihexyphenidyl is the blockade of muscarinic acetylcholine receptors. Their in vitro potency is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity. The following tables summarize the available quantitative data from in vitro studies. It is important to note that the data presented has been compiled from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Drug | Receptor | Parameter | Value (nM) | Source |
| Procyclidine | Muscarinic (Rat Brain Cortex) | IC₅₀ | 70 | [1] |
| (R)-Procyclidine | Muscarinic M1 (Human Neuroblastoma NB-OK 1 cells) | Kᵢ | Not specified, high affinity | [2] |
| Muscarinic M2 (Rat Heart) | Kᵢ | Not specified, lower affinity than M1/M4 | [2] | |
| Muscarinic M4 (Rat Striatum) | Kᵢ | Not specified, high affinity | [2] | |
| (S)-Procyclidine | Muscarinic M1 | Kᵢ | 130-fold lower affinity than (R)-enantiomer | [2] |
| Muscarinic M2 | Kᵢ | 40-fold lower affinity than (R)-enantiomer | [2] | |
| Muscarinic M4 | Kᵢ | 130-fold lower affinity than (R)-enantiomer | [2] | |
| Trihexyphenidyl | Muscarinic (Rat Brain Cortex) | IC₅₀ | Not specified, potent inhibitor | [1] |
| Muscarinic M1 (Cortical Membranes) | Kᵢ | 3.7 - 14 | [3] | |
| Muscarinic (Cardiac Membranes) | Kᵢ | Low affinity | [3] | |
| Muscarinic (Glandular Membranes) | Kᵢ | Intermediate affinity | [3] |
Table 1: Comparative In Vitro Binding Affinities of Procyclidine and Trihexyphenidyl.
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Kᵢ) of procyclidine and trihexyphenidyl for muscarinic acetylcholine receptor subtypes (M₁-M₅).[4][5]
1. Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M₁-M₅).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: this compound and trihexyphenidyl hydrochloride of high purity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend them in assay buffer to a final protein concentration determined by optimization experiments.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically at or below its Kₔ value).
-
A range of concentrations of the unlabeled test compound (procyclidine or trihexyphenidyl).
-
For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) is used instead of the test compound.
-
For determining total binding, only the radioligand and assay buffer are added.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by procyclidine and trihexyphenidyl and a typical experimental workflow for their in vitro comparison.
Caption: Antagonism of the M1 muscarinic receptor by procyclidine and trihexyphenidyl.
Caption: Workflow for in vitro comparison of procyclidine and trihexyphenidyl.
Conclusion
Based on the available in vitro data, both this compound and trihexyphenidyl are potent antagonists of muscarinic acetylcholine receptors. Trihexyphenidyl appears to exhibit a higher affinity for the M₁ receptor subtype compared to cardiac and glandular muscarinic receptors.[3] Procyclidine also demonstrates high affinity for M₁ and M₄ receptors, with its (R)-enantiomer being significantly more potent than the (S)-enantiomer.[2] The IC₅₀ value for procyclidine in rat brain cortex was found to be 70 nM.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Procyclidine Hydrochloride and Benztropine Efficacy in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two centrally acting anticholinergic drugs, procyclidine hydrochloride and benztropine mesylate, in established preclinical research models of Parkinson's disease and drug-induced extrapyramidal symptoms. The information presented is collated from various studies to assist researchers in selecting the appropriate compound for their experimental needs.
Introduction
Procyclidine and benztropine are widely used in both clinical practice and preclinical research to alleviate the motor symptoms associated with Parkinson's disease and the extrapyramidal side effects of antipsychotic medications. Both drugs primarily function as muscarinic acetylcholine receptor antagonists, helping to restore the balance of neurotransmitter activity in the basal ganglia. However, benztropine also exhibits activity as a dopamine reuptake inhibitor, which may contribute to its pharmacological profile. This guide delves into the comparative efficacy of these two compounds, supported by available quantitative data and detailed experimental methodologies.
Mechanism of Action
Both procyclidine and benztropine exert their therapeutic effects by blocking central muscarinic receptors, thereby reducing the relative overactivity of acetylcholine in the striatum that occurs in dopamine-depleted states. Benztropine's dual mechanism of action, however, differentiates it from procyclidine.
Quantitative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of this compound and benztropine in various assays.
Table 1: Muscarinic Receptor Binding Affinity
| Compound | Assay | Tissue | IC50 (µM) | Reference |
| Procyclidine | [3H]QNB Binding Inhibition | Rat Brain Cortical Tissue | 0.07 | [1] |
| Benztropine | [3H]QNB Binding Inhibition | Rat Brain Cortical Tissue | 0.02 | [1] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates a higher binding affinity.
Table 2: Stereoselective Binding of Procyclidine to Muscarinic Receptor Subtypes
| Enantiomer | Receptor Subtype | Affinity (Ki in nM) | Reference |
| (R)-Procyclidine | M1 (human neuroblastoma NB-OK 1) | 0.8 | [2] |
| (S)-Procyclidine | M1 (human neuroblastoma NB-OK 1) | 104 | [2] |
| (R)-Procyclidine | M2 (rat cardiac) | 2.5 | [2] |
| (S)-Procyclidine | M2 (rat cardiac) | 100 | [2] |
| (R)-Procyclidine | M4 (rat striatum) | 0.9 | [2] |
| (S)-Procyclidine | M4 (rat striatum) | 117 | [2] |
Ki: The inhibition constant. A lower Ki value indicates a higher binding affinity. Note: This study did not include benztropine for a direct comparison.
Table 3: Dopamine Transporter (DAT) Binding Affinity of Benztropine Analogues
| Compound | DAT Affinity (Ki in nM) | Reference |
| Benztropine Analogs | 8.5 - 6370 | [3] |
Note: A direct comparative Ki value for procyclidine at the DAT was not found in the reviewed literature.
Efficacy in Animal Models
While direct head-to-head comparative studies are limited, the following provides an overview of the efficacy of each drug in relevant animal models.
Haloperidol-Induced Catalepsy in Rats
This model is widely used to screen for drugs with potential efficacy against the extrapyramidal symptoms induced by antipsychotics. Haloperidol, a dopamine D2 receptor antagonist, induces a state of immobility and rigidity known as catalepsy.
One study found that both trihexyphenidyl, biperiden, benztropine, etybenztropine, and procyclidine clearly stimulated motor activity in mice, suggesting their potential to counteract drug-induced akinesia.[4]
MPTP-Induced Neurodegeneration in Mice
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used paradigm to study the neurodegenerative processes of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
Currently, there is a lack of published studies directly comparing the efficacy of procyclidine and benztropine in the MPTP mouse model within the same experiment.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of a test compound to reverse catalepsy induced by haloperidol.
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
Procedure:
-
Habituation: Acclimatize rats to the testing environment.
-
Drug Administration:
-
Administer the test compound (e.g., procyclidine or benztropine) via the desired route (e.g., intraperitoneal - i.p.).
-
After a specified pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p. or subcutaneous - s.c.).
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised approximately 9-10 cm from the surface.
-
Measure the time (in seconds) the rat maintains this unnatural posture. A cut-off time (e.g., 180-300 seconds) is typically set.
-
-
Data Analysis: Compare the duration of catalepsy between the vehicle-treated group and the test compound-treated groups using appropriate statistical methods (e.g., ANOVA).
MPTP-Induced Neurodegeneration in Mice
Objective: To evaluate the neuroprotective or symptomatic effects of a test compound in a mouse model of Parkinson's disease.
Animals: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
Procedure:
-
MPTP Administration:
-
Acute regimen: Multiple injections of MPTP-HCl (e.g., 20-40 mg/kg, i.p.) over a short period (e.g., every 2 hours for 4 doses).
-
Subacute regimen: Daily injections of MPTP-HCl (e.g., 20-30 mg/kg, i.p.) for several consecutive days (e.g., 5-7 days).
-
Chronic regimen: Lower doses of MPTP over a longer period, often in combination with probenecid to inhibit its clearance.
-
-
Test Compound Administration: The test compound can be administered before, during, or after the MPTP regimen, depending on whether the aim is to assess neuroprotective or symptomatic effects.
-
Behavioral Testing:
-
Rotarod test: To assess motor coordination and balance.
-
Open field test: To measure locomotor activity and exploratory behavior.
-
Pole test: To evaluate bradykinesia.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, mice are euthanized, and brain tissue is collected.
-
High-Performance Liquid Chromatography (HPLC): To measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry/Immunofluorescence: To quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.
-
Summary and Conclusion
Both this compound and benztropine are effective anticholinergic agents used in preclinical models relevant to Parkinson's disease and drug-induced extrapyramidal symptoms. The available in vitro data suggests that benztropine has a slightly higher affinity for muscarinic receptors in rat brain cortical tissue compared to procyclidine. A key differentiator is benztropine's additional mechanism as a dopamine reuptake inhibitor, a property not shared by procyclidine.
The choice between these two compounds for a specific research application will depend on the scientific question being addressed. If the goal is to investigate a purely anticholinergic mechanism, procyclidine may be the more appropriate choice. However, if the research aims to explore a compound with a dual mechanism of action involving both cholinergic and dopaminergic systems, benztropine would be the more relevant agent.
References
- 1. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the stimulatory effects of eight antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Procyclidine Hydrochloride's Efficacy in a Dystonia Mouse Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Procyclidine Hydrochloride with Alternative Dystonia Treatments Based on Preclinical Data.
Dystonia, a neurological movement disorder characterized by involuntary muscle contractions, presents a significant therapeutic challenge. This compound, a synthetic anticholinergic agent, is utilized in clinical practice to manage dystonia, particularly drug-induced extrapyramidal symptoms.[1] Its therapeutic action is attributed to the blockade of muscarinic acetylcholine receptors, which is thought to restore the balance between the cholinergic and dopaminergic systems within the basal ganglia.[2][3] This guide provides a comparative analysis of this compound's effects against other therapeutic alternatives in a mouse model of dystonia, supported by available experimental data.
Comparative Efficacy of Antidystonic Treatments in Mouse Models
To provide a clear comparison, the following tables summarize quantitative data from preclinical studies on the effects of various treatments on dystonia-like symptoms in mouse models. It is important to note that direct comparative studies of this compound against other treatments in the same dystonia mouse model are limited in the available literature. The data presented here are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
| Treatment | Mouse Model | Behavioral/Physiological Test | Key Quantitative Finding | Reference |
| Trihexyphenidyl | DYT1 ΔGAG knock-in | Rotarod Test | Wild-type (WT) mice with treadmill training showed a ~47% increase in latency to fall compared to untrained WT mice. Dyt1 knock-in (KI) mice showed no significant improvement with training alone. However, THP treatment reversed this motor-skill transfer impairment in Dyt1 KI mice, leading to a significant increase in latency to fall after treadmill training.[4] | [4][5] |
| Trihexyphenidyl | DYT1 knock-in | Electromyography (EMG) | Dyt1 KI mice exhibited a significant increase in the number of sustained muscle contractions compared to WT mice. Treatment with trihexyphenidyl (0.8 mg/kg, i.p.) normalized the number of sustained contractions in Dyt1 KI mice to levels comparable with WT mice.[6] | [6] |
| Procyclidine | General Mouse Model (not dystonia specific) | Motor Activity | Procyclidine, along with trihexyphenidyl and benztropine, clearly stimulated motor activity in mice.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key experiments cited in the comparative data.
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus: An automated rotarod device with a rotating rod.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
Training/Testing: Mice are placed on the rotating rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over a 5-minute period).
-
Data Collection: The latency to fall from the rod is recorded for each mouse. A trial is typically stopped if the mouse falls off or remains on the rod for the maximum trial duration.
-
Inter-trial Interval: Multiple trials are conducted for each mouse, with a rest period (e.g., 15-30 minutes) between trials to minimize fatigue.
-
Analysis: The average latency to fall across trials is calculated and compared between different treatment groups and genotypes.
Cylinder Test
Objective: To assess forelimb use and asymmetry, which can be indicative of motor deficits.
Apparatus: A transparent glass cylinder.
Procedure:
-
Habituation: No pre-training or habituation is typically required for this test.
-
Testing: A mouse is placed individually into the cylinder and video-recorded for a set period (e.g., 5 minutes).
-
Data Collection: During exploratory rearing behavior, the number of times the mouse touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously is counted by a blinded observer.
-
Analysis: The percentage of contralateral, ipsilateral, and bilateral paw touches is calculated. A limb-use asymmetry score can be derived to quantify any preference or deficit.[8]
Electromyography (EMG)
Objective: To measure the electrical activity of muscles and assess for abnormalities such as co-contractions of agonist and antagonist muscles or sustained muscle activity.
Procedure:
-
Electrode Implantation: Under anesthesia, EMG electrodes are surgically implanted into the target muscles (e.g., biceps femoris and rectus femoris in the hindlimb). A telemetry transmitter is often implanted subcutaneously to allow for wireless recording in freely moving animals.
-
Recovery: Mice are allowed to recover from surgery for several days.
-
Data Acquisition: EMG signals are recorded from the awake, freely moving mice in their home cage or during specific behavioral tasks.
-
Data Analysis: The recorded EMG signals are amplified, filtered, and analyzed to quantify parameters such as the number and duration of sustained contractions, and the degree of co-contraction between agonist and antagonist muscles.[6]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
References
- 1. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anticholinergics in the Treatment of Dystonia (Chapter 53) - Treatment of Dystonia [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Dystonia: Sparse Synapses for D2 Receptors in Striatum of a DYT1 Knock-out Mouse Model | MDPI [mdpi.com]
- 5. RGS9‐2 rescues dopamine D2 receptor levels and signaling in DYT1 dystonia mouse models | EMBO Molecular Medicine [link.springer.com]
- 6. RGS9‐2 rescues dopamine D2 receptor levels and signaling in DYT1 dystonia mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the stimulatory effects of eight antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dystonia-like behaviors and impaired sensory–motor integration following neurotoxic lesion of the pedunculopontine tegmental nucleus in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anticholinergic Drugs in Neuroscience Research
A deep dive into the mechanisms, applications, and comparative efficacy of commonly used anticholinergic agents in neuroscience.
Anticholinergic drugs, substances that block the action of the neurotransmitter acetylcholine (ACh), are pivotal tools in neuroscience research.[1][2] They are instrumental in elucidating the roles of cholinergic signaling in various physiological and cognitive processes. This guide provides a comparative analysis of several commonly used anticholinergic drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties, supported by experimental data and detailed methodologies.
Mechanism of Action: Blocking Cholinergic Transmission
Anticholinergic drugs exert their effects by competitively inhibiting the binding of acetylcholine to its receptors, primarily muscarinic and nicotinic receptors.[2][3] This blockade disrupts the normal functioning of the parasympathetic nervous system and various cholinergic pathways within the central nervous system (CNS), impacting processes such as learning, memory, and motor control.[4][5] The diverse pharmacological profiles of these drugs, including their selectivity for different receptor subtypes and their ability to cross the blood-brain barrier, lead to a range of central and peripheral effects.
Comparative Analysis of Key Anticholinergic Drugs
This section provides a comparative overview of four widely used anticholinergic drugs in neuroscience research: atropine, scopolamine, benztropine, and trihexyphenidyl.
Data Presentation: Receptor Binding Affinities and Functional Potency
The following tables summarize the quantitative data on the binding affinities (Ki values) for muscarinic receptor subtypes and the functional potencies (IC50 values) of these selected anticholinergic drugs.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Drug | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference(s) |
| Atropine | 1.6 - 2.1 | 4.6 | - | - | - | [6][7] |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | [8] |
| Benztropine | High Affinity | - | - | - | - | [2] |
| Trihexyphenidyl | 14 | Low Affinity | Intermediate Affinity | - | - | [6] |
Table 2: Functional Antagonism (IC50, µM)
| Drug | Assay | IC50 (µM) | Reference(s) |
| Dicycloverine | Inhibition of Oxotremorine-induced Calcium Increase | 0.015 | [9] |
| Amitriptyline | Inhibition of Oxotremorine-induced Calcium Increase | 0.12 | [9] |
| Cyclobenzaprine | Inhibition of Oxotremorine-induced Calcium Increase | 0.38 | [9] |
| Cimetidine | Inhibition of Oxotremorine-induced Calcium Increase | >10 | [9] |
Note: A lower IC50 value indicates greater potency in inhibiting the functional response.
Comparative Behavioral Effects
Anticholinergic drugs are known to induce a range of behavioral effects, including alterations in motor activity and cognitive impairment.
Table 3: Comparative Effects on Locomotor Activity in Rats
| Drug | Effect on Ambulations | Effect on Fine Motor Activity | Relative Potency (vs. Scopolamine) | Reference(s) |
| Scopolamine | Increase | Increase | 1 | |
| Atropine | Increase | Increase | ~0.1 | |
| Trihexyphenidyl | Increase | Increase | ~0.8 | |
| Biperiden | Increase | Increase | ~0.6 | |
| Benactyzine | No Significant Increase | Increase | ~0.2 | |
| Procyclidine | No Significant Increase | Increase | ~0.3 |
Table 4: Representative Data from Morris Water Maze (Scopolamine-induced Deficit)
| Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Time in Target Quadrant (Probe Trial, s) | Reference(s) |
| Control | ~50 | ~15 | ~25 | [10][11] |
| Scopolamine | ~55 | ~40 | ~15 | [10][11] |
Note: Data are approximate values derived from graphical representations in the cited literature and serve as a representative example of scopolamine's effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in this guide.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.[12]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
Test anticholinergic drug.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test drug.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value of the test drug (the concentration that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Acetylcholine Release
This protocol allows for the in vivo measurement of extracellular acetylcholine levels in specific brain regions of freely moving animals.[1][3][13]
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
An acetylcholinesterase inhibitor (e.g., physostigmine) to be included in the aCSF to prevent ACh degradation.[3]
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for ACh analysis.
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF containing an acetylcholinesterase inhibitor at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals.
-
Administer the anticholinergic drug of interest (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in acetylcholine levels.
-
Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED.
Morris Water Maze for Spatial Memory Assessment
This behavioral test is widely used to assess hippocampal-dependent spatial learning and memory in rodents.[14]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase:
-
Place the animal in the water at one of several starting locations.
-
Allow the animal to swim and find the hidden platform.
-
Record the escape latency (time to find the platform).
-
If the animal fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Conduct multiple trials per day for several days.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholinergic signaling pathway and the mechanism of action of anticholinergic drugs.
Caption: Experimental workflow for the comparative analysis of anticholinergic drugs.
References
- 1. Effect of anticholinergic drugs on striatal acetylcholine release and motor activity in freely moving rats studied by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of scopolamine on the retrieval of spatial memory and fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Summary of the IC50 (μM) values obtained for each antagonist drug with their respective Anticholinergic Cognitive Burden (ACB) and Serum Anticholinergic Activity (SAA) scores. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Procyclidine and Other Anticholinergics on Motor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of procyclidine and other anticholinergic drugs on motor activity, synthesizing data from preclinical and clinical studies. The information is intended to support research and development efforts in the field of neurology and pharmacology.
Executive Summary
Procyclidine, a synthetic anticholinergic agent, is primarily used to manage symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms. Its mechanism of action involves the blockade of muscarinic acetylcholine receptors, which helps to restore the balance of cholinergic and dopaminergic activity in the basal ganglia.[1] This guide delves into the comparative effects of procyclidine and other anticholinergics, such as benztropine and trihexyphenidyl, on motor function, presenting quantitative data from key studies and detailing the experimental protocols employed.
Comparative Analysis of Motor Activity
Anticholinergic drugs have been shown to modulate motor activity, with some agents demonstrating stimulatory effects. The following tables summarize the findings from comparative studies investigating the impact of procyclidine and other anticholinergics on various aspects of motor function.
Preclinical Studies in Rodent Models
A study by Sipos et al. (2000) provided a quantitative comparison of the effects of several anticholinergic drugs on locomotor and fine motor activity in rats. The study established a potency ranking for these drugs based on their effects relative to scopolamine.
Table 1: Comparative Effects of Anticholinergic Drugs on Motor Activity in Rats
| Drug | Effect on Ambulatory Activity | Effect on Fine Motor Activity | Potency Rank (relative to Scopolamine) |
| Procyclidine | No significant increase | Significant increase | 5 |
| Trihexyphenidyl | Significant increase | Significant increase | 2 |
| Biperiden | Significant increase | Significant increase | 3 |
| Benztropine | Not explicitly detailed in this study | Not explicitly detailed in this study | Not ranked in this study |
| Scopolamine | Significant increase | Significant increase | 1 |
| Atropine | Significant increase | Significant increase | 7 |
| Benactyzine | No significant increase | Significant increase | 6 |
| Azaprophen | Significant increase | Significant increase | 4 |
| Aprophen | No significant increase | No significant increase | 8 |
Source: Sipos et al. (2000)
Clinical Studies in Parkinson's Disease
A clinical study by Habib et al. (2015) compared the efficacy of procyclidine and trihexyphenidyl in managing resting tremor in patients with Parkinson's disease.
Table 2: Comparison of Procyclidine and Trihexyphenidyl on Resting Tremor in Parkinson's Disease
| Parameter | Procyclidine Group (n=15) | Trihexyphenidyl Group (n=15) | Statistical Significance |
| Improvement in Constancy of Tremor | 87% of patients | 60% of patients | Not significant (p > 0.05) |
| Improvement in Amplitude of Tremor | 67% of patients | 80% of patients | Not significant (p > 0.05) |
Source: Habib et al. (2015)
This study, while focused on tremor, provides a clinical perspective on the comparative motor effects of these two anticholinergics, indicating no statistically significant difference in their efficacy for this particular symptom.
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Sipos et al. (2000): Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats
-
Subjects: Food-restricted male Sprague-Dawley rats.
-
Apparatus: Automated activity monitoring system consisting of clear plastic chambers equipped with infrared photobeams to detect movement.
-
Procedure:
-
Rats were habituated to the testing chambers.
-
Drugs were administered intraperitoneally (i.p.) at various doses.
-
Ambulatory activity (interruptions of photobeams in the horizontal plane) and fine motor activity (all non-ambulatory movements) were recorded for a specified period post-injection.
-
Dose-response curves were generated to compare the potency of the different anticholinergic drugs.
-
-
Data Analysis: Statistical analysis was performed to determine significant differences in motor activity between drug-treated and vehicle-treated groups.
Habib et al. (2015): Effect of Trihexyphenidyl and Procyclidine for the management of resting tremor
-
Subjects: 30 patients diagnosed with Parkinson's disease, presenting predominantly with resting tremor.
-
Study Design: A prospective, randomized, comparative study.
-
Procedure:
-
Patients were randomly assigned to receive either procyclidine (5 mg twice daily) or trihexyphenidyl (2 mg twice daily) for two weeks.
-
Resting tremor was assessed at baseline and after the treatment period using the Unified Parkinson's Disease Rating Scale (UPDRS) part III, specifically evaluating the constancy and amplitude of the tremor.
-
-
Data Analysis: The percentage of patients showing improvement in tremor constancy and amplitude was calculated for each group. Statistical significance of the difference between the two groups was determined.
Signaling Pathways and Mechanisms of Action
The motor effects of procyclidine and other anticholinergics are primarily mediated through their antagonism of muscarinic acetylcholine receptors in the basal ganglia. This action helps to counteract the relative overactivity of the cholinergic system that occurs in Parkinson's disease due to dopamine depletion.
The following diagram illustrates the simplified signaling pathway involved in the modulation of motor activity by anticholinergic drugs.
Caption: Simplified signaling pathway of anticholinergic drug action on motor activity.
The interaction between the cholinergic and dopaminergic systems in the basal ganglia is complex. In a healthy state, there is a balance between the excitatory effects of acetylcholine and the inhibitory effects of dopamine. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system. Anticholinergic drugs, by blocking muscarinic receptors, reduce this cholinergic overactivity, thereby helping to restore a more balanced state and improve motor control. The stimulatory effects on motor activity observed in preclinical studies may be a result of this rebalancing, particularly in brain regions that control locomotion.
The following diagram illustrates the experimental workflow for assessing the effects of anticholinergic drugs on locomotor activity in a preclinical setting.
Caption: General experimental workflow for preclinical motor activity studies.
Conclusion
The available evidence suggests that procyclidine is effective in stimulating fine motor activity and can improve resting tremor in Parkinson's disease, with an efficacy comparable to trihexyphenidyl for the latter. Preclinical studies indicate that while procyclidine increases fine motor activity, other anticholinergics like trihexyphenidyl and biperiden have a broader stimulatory effect on both ambulatory and fine motor functions. The choice of a specific anticholinergic agent may depend on the desired motor effect and the individual patient's profile. Further head-to-head clinical trials with robust, quantitative motor assessments are needed to more definitively delineate the comparative profiles of these drugs.
References
Procyclidine Hydrochloride: A Comparative Analysis of its Antagonistic Profile at Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic activity of Procyclidine hydrochloride at the five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented is intended to support research and drug development efforts by offering a clear, objective overview of Procyclidine's binding affinities in comparison to other well-established muscarinic antagonists.
Introduction
This compound is an anticholinergic agent that acts as a muscarinic receptor antagonist.[1][2] It is clinically used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[3][4] Its therapeutic effects are primarily attributed to its ability to block central cholinergic receptors, thereby restoring the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia.[1][5] Understanding the binding profile of this compound across the different muscarinic receptor subtypes is crucial for elucidating its mechanism of action and predicting its potential side-effect profile.
Comparative Binding Affinity of Muscarinic Antagonists
The following table summarizes the equilibrium dissociation constants (Kᵢ) of this compound and other common muscarinic antagonists at human M1-M5 receptors. Lower Kᵢ values indicate higher binding affinity.
| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) |
| This compound | 4.47[6] | 42.66[6] | 7.24[6] | 6.03[6] | 4.79[6] |
| Atropine | 1.27[5] | 3.24[5] | 2.21[5] | 0.77[5] | 2.84[5] |
| Pirenzepine | 18[1] | 480[1] | 690[1] | - | - |
| Methoctramine | - | 158-fold selective for M2 over M3[3] | - | - | - |
| Darifenacin | ~80 (9-fold < M3)[6] | ~525 (59-fold < M3)[6] | 8.9 (pKi)[7] | ~525 (59-fold < M3)[6] | ~107 (12-fold < M3)[6] |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. They are classified into five subtypes, which couple to different G-proteins to initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 receptors typically couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors are coupled to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
Below are diagrams illustrating these signaling pathways.
Caption: Gq Protein Signaling Pathway for M1, M3, and M5 Receptors.
Caption: Gi Protein Signaling Pathway for M2 and M4 Receptors.
Experimental Protocols
The determination of the antagonistic activity of this compound at muscarinic receptor subtypes is typically achieved through radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the Kᵢ of this compound at each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound and other competing non-labeled ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of the unlabeled antagonist (this compound or a reference compound).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the response of a receptor to an agonist. The type of assay depends on the signaling pathway of the receptor subtype.
1. Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5 receptors):
Objective: To determine the functional potency of this compound in inhibiting agonist-induced IP accumulation.
Procedure:
-
Cells expressing the target receptor are pre-labeled with [³H]-myo-inositol.
-
The cells are then pre-incubated with varying concentrations of this compound.
-
A muscarinic agonist (e.g., carbachol) is added to stimulate the receptor.
-
The reaction is stopped, and the accumulated [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
-
The concentration of this compound that produces a 50% inhibition of the agonist response is determined.
2. cAMP Accumulation Assay (for M2, M4 receptors):
Objective: To determine the functional potency of this compound in reversing agonist-induced inhibition of cAMP production.
Procedure:
-
Cells expressing the target receptor are treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
The cells are then incubated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or radioimmunoassay).
-
The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation is determined.
Conclusion
This compound demonstrates antagonistic activity across all five muscarinic receptor subtypes, with a preference for M1, M4, and M5 receptors over the M2 and M3 subtypes, as indicated by its Kᵢ values. This binding profile provides a basis for its therapeutic efficacy in neurological disorders where cholinergic hyperactivity is implicated. The comparative data and detailed methodologies presented in this guide offer a valuable resource for researchers investigating the pharmacology of this compound and for the development of novel muscarinic receptor modulators with improved subtype selectivity and therapeutic profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Procyclidine - Wikipedia [en.wikipedia.org]
- 4. medicines.org.uk [medicines.org.uk]
- 5. This compound | C19H30ClNO | CID 207841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Procyclidine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Procyclidine hydrochloride is paramount for ensuring product quality and therapeutic efficacy. This guide provides a comprehensive cross-validation of various analytical methods, presenting their performance data, detailed experimental protocols, and a visual representation of the validation workflow.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the nature of the sample (bulk drug, pharmaceutical formulation, or biological matrix), the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of commonly employed analytical techniques.
| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| RP-HPLC | 2-200 µg/mL[1][2] | 99.20 - 100.66%[1] | < 2%[1][2] | 0.6 µg/mL[1] | 2.0 µg/mL[1] | Simple, rapid, precise, and suitable for routine quality control.[1] |
| Derivative UV Spectrometry | Not explicitly stated, but sufficient for quantitative work.[3] | Results are well within the official limits of 90.0 to 110.0%.[3] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Minimizes interference from excipients.[3] |
| LC-MS/MS | 0.5 - 120 ng/mL[4] | Average recovery of 91.118%.[5] | Not explicitly stated. | Not explicitly stated. | 0.1 ng/mL[5] | High selectivity and sensitivity, ideal for bioanalytical studies.[4][5] |
| Gas Chromatography (GC) | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Suitable for analysis in biological matrices like plasma and urine.[6] |
| UV-Visible Spectrophotometry | Not explicitly stated, but used for assay. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Simple and cost-effective for basic quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation in your laboratory.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantitative estimation of this compound in pharmaceutical dosage forms.[1]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Chiral-AGP, 100 x 4.0 mm, 5.0 µm analytical column.[1][2]
-
Mobile Phase: A mixture of 10 mM sodium acetate (pH 4.1, adjusted with acetic acid) and acetonitrile in a ratio of 95:5 (v/v).[1][2]
-
Standard Solution Preparation: Dissolve 25 mg of this compound Reference Standard (RS) in water in a 100 mL volumetric flask. Dilute 10.0 mL of this solution to 100 mL with a Bromocresol purple solution to get a concentration of 25 µg/mL.[1]
-
Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to about 2.5 mg of this compound to a 100 mL volumetric flask, add 10 mL of water, and mix.[1]
Derivative UV Spectrometry
This technique is a rapid alternative to titration methods for the assay of this compound in tablets and injections, effectively minimizing interference from excipients.[3]
-
Instrumentation: A scanning UV/visible spectrometer.
-
Solvent: 0.1 M Hydrochloric acid.[3]
-
Spectral Range: 220 to 280 nm for second-derivative spectra.[7]
-
Measurement: Measure the amplitude from the largest trough at about 257 nm to the largest peak at about 254 nm.[7]
-
Standard Solution Preparation: Prepare a solution containing about 0.025% w/v of this compound in 0.1 M hydrochloric acid.[3]
-
Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to about 25 mg of this compound into a 100 mL volumetric flask. Add about 80 mL of 0.1 M hydrochloric acid, sonicate for 15 minutes, cool, and dilute to volume with the same solvent. Filter the solution.[3][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method for the quantification of Procyclidine in human plasma, making it ideal for pharmacokinetic studies.[4][5]
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: Zodiac C18 column (50 × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in water (70:30, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.[4]
-
Sample Preparation: Liquid-liquid extraction of plasma samples with methyl tertiary butyl ether.[4]
Gas Chromatography (GC)
This method is suitable for the analysis of Procyclidine in biological fluids such as plasma and urine.[6] While specific validation parameters were not detailed in the reviewed literature, GC-based methods are well-established for drug analysis. For detection in cases of drug abuse, GC-Mass Spectrometry (GC-MS) is employed, targeting mono-hydroxy metabolites of Procyclidine.[8]
-
Instrumentation: Gas chromatograph, potentially coupled with a mass spectrometer (GC-MS).
-
Sample Preparation: Typically involves liquid-liquid extraction of the biological sample.[9][10] For urine analysis, extraction is performed under basic pH conditions.[8]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for cross-validation of analytical methods for Procyclidine HCl.
Signaling Pathway of this compound
This compound exerts its therapeutic effect primarily through its action as an anticholinergic agent, specifically as an antagonist at muscarinic acetylcholine receptors.
Caption: Antagonistic action of Procyclidine at muscarinic acetylcholine receptors.
References
- 1. ijbmsp.org [ijbmsp.org]
- 2. ijbmsp.org [ijbmsp.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Bioanalytical method for estimation of procyclidine in human plasma using liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Analysis of procyclidine in human plasma and urine by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. Target urinary analytes for the gas chromatographic- mass spectrometric detection of procyclidine and benzhexol in drug abuse cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
Navigating the Therapeutic Tightrope: An In Vivo Comparative Guide to Procyclidine Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Procyclidine hydrochloride's therapeutic window against key alternatives, supported by experimental data and detailed methodologies. The aim is to offer a clear, data-driven perspective on the preclinical efficacy and safety profile of this widely used anticholinergic agent.
This compound is a synthetic anticholinergic drug primarily used to manage symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effect is achieved by blocking muscarinic acetylcholine receptors, thereby restoring the balance of neurotransmitter activity in the brain. However, this mechanism is also responsible for its dose-limiting side effects. Defining the therapeutic window—the range between the minimum effective dose and the onset of toxicity—is therefore critical for its safe and effective use. This guide delves into the available in vivo data to delineate this window and compare it with other commonly used anticholinergic agents: benztropine, trihexyphenidyl, and biperiden.
Comparative Efficacy in Preclinical Models
The in vivo efficacy of this compound and its alternatives is typically assessed in animal models that mimic Parkinson's disease or drug-induced extrapyramidal symptoms.
Models of Drug-Induced Extrapyramidal Symptoms
Models of Parkinson's Disease
In a study investigating motor activity in mice, several antiparkinsonian anticholinergic drugs were compared. Trihexyphenidyl, biperiden, benztropine, and procyclidine were all found to stimulate motor activity, suggesting a therapeutic effect in the context of parkinsonian akinesia.[4] Another study in a rat model of neuropathic pain, which shares some mechanisms with Parkinson's disease, found that procyclidine alleviated thermal hyperalgesia in a dose-dependent manner.[5]
In Vivo Pharmacokinetics: A Comparative Overview
Understanding the pharmacokinetic profile of these drugs in animal models is crucial for interpreting efficacy and toxicity data. The following table summarizes key pharmacokinetic parameters for procyclidine and its alternatives in rats.
| Drug | Route | Bioavailability | Key Findings |
| Procyclidine | Intranasal | 81.1% (in rats) | Rapid and nearly complete absorption.[6] |
| Benztropine | Oral | Low (due to first-pass metabolism) | High permeability across the blood-brain barrier.[7] |
| Biperiden | Intravenous | - | Kpf values (brain-to-blood unbound concentration ratios) ranged from 30 to 75 in different brain regions.[8] |
| Trihexyphenidyl | Oral | - | Rapidly absorbed with peak activity after 2 to 3 hours.[9] |
The Therapeutic Window: A Balance of Efficacy and Toxicity
The therapeutic window is defined by the dose range that produces a therapeutic effect without causing significant toxicity. The following table summarizes available in vivo toxicity data for this compound and its comparators.
| Drug | Animal Model | LD50 | Key Toxic Effects |
| This compound | Mouse | 55 mg/kg (Intravenous)[10] | Anticholinergic effects: increased heart rate, decreased salivation.[10] |
| Benztropine | Rat | 940 mg/kg (Oral)[11] | Circulatory collapse, respiratory depression, seizures at high doses.[11] |
| Biperiden | Rat | 750 mg/kg (Oral)[12] | Respiratory arrest and circulatory standstill at high intravenous doses in dogs.[12] |
| Trihexyphenidyl | - | Data not readily available | Known to have psychostimulant-like effects in mice at 2 mg/kg.[13] |
It is important to note that LD50 values represent acute toxicity at very high doses and do not fully define the therapeutic window for therapeutic use. Side effects at therapeutic doses are a more relevant measure. For instance, procyclidine monotherapy has been associated with hyperactivity in rats, a side effect that could be counteracted by co-administration with clonidine.[5]
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the efficacy of drugs in reversing drug-induced parkinsonism.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Haloperidol is administered intraperitoneally (i.p.) at a dose known to induce catalepsy (e.g., 1.13 mg/kg).[2]
-
Test Compound Administration: this compound or a comparator drug is administered (e.g., orally or i.p.) at various doses prior to or after the haloperidol injection.
-
Catalepsy Assessment: Catalepsy is measured at set time points after haloperidol administration. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time taken to remove them is recorded. An extended latency to move is indicative of catalepsy.
Locomotor Activity in Mice
This test is used to evaluate the stimulatory or sedative effects of drugs.
-
Animals: Male Swiss Albino mice are often used.
-
Drug Administration: The test drug (e.g., Trihexyphenidyl at 1 or 2 mg/kg) is administered orally.[14]
-
Assessment: Mice are placed in an open-field apparatus, and their locomotor activity (e.g., distance traveled, time spent moving) is recorded over a specific period (e.g., 60 minutes) using automated tracking software.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Procyclidine - Wikipedia [en.wikipedia.org]
- 2. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of piribedil, procyclidine and placebo in the control of phenothiazine-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the stimulatory effects of eight antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-parkinsonian agents procyclidine and ethopropazine alleviate thermal hyperalgesia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nasal absorption of procyclidine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Brain regional pharmacokinetics of biperiden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trihexyphenidyl - Wikipedia [en.wikipedia.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. public.pensoft.net [public.pensoft.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Procyclidine and Benztropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two centrally acting anticholinergic drugs, Procyclidine and Benztropine. Both medications are primarily used to manage symptoms of Parkinson's disease and to control extrapyramidal side effects induced by antipsychotic medications. The information presented herein is synthesized from clinical trial data, drug monographs, and pharmacological literature to support informed research and development.
Mechanism of Action
Procyclidine and Benztropine exert their therapeutic and adverse effects by acting as antagonists at muscarinic acetylcholine receptors in the central nervous system. By blocking the action of acetylcholine, they help to restore the balance between dopamine and acetylcholine neurotransmission, which is disrupted in parkinsonian syndromes. However, this antagonism at muscarinic receptors throughout the body is also responsible for their characteristic anticholinergic side effect profiles.
Quantitative Comparison of Side Effect Profiles
Direct, modern, head-to-head clinical trials quantifying the incidence of a full spectrum of side effects for Procyclidine and Benztropine are limited. An older study provides a direct comparison for some key side effects, while other data is derived from individual drug studies and prescribing information.
Table 1: Direct Comparative Clinical Trial Data (1962)
| Side Effect | Benztropine (n=70) | Procyclidine (n=70) |
| Blurred Vision or Dry Mouth | 17 instances | 2 instances (blurred vision only) |
Data from a study comparing benztropine methanesulfonate and procyclidine in patients treated with neuroleptics.
Table 2: Side Effect Incidence for Benztropine (from a comparative study with Amantadine)
| Side Effect | Benztropine (n=19) |
| Dry Mouth | 6 patients (31.6%) |
| Visual Disturbance | 6 patients (31.6%) |
| Urinary Hesitancy | 1 patient (5.3%) |
| Constipation | 2 patients (10.5%) |
Table 3: Common Anticholinergic Side Effects (Qualitative Comparison)
| Side Effect Category | Procyclidine | Benztropine |
| Gastrointestinal | Dry mouth, nausea, vomiting, epigastric distress, constipation. | Dry mouth, nausea, vomiting, constipation, paralytic ileus. |
| Ophthalmic | Blurred vision, mydriasis (dilated pupils). | Blurred vision, dilated pupils. |
| Cardiovascular | Tachycardia (fast heart rate). | Tachycardia. |
| Central Nervous System | Giddiness, lightheadedness, confusion, disorientation, memory impairment, agitation, hallucinations, nervousness, drowsiness. | Confusion, disorientation, memory impairment, visual hallucinations, nervousness, depression, drowsiness. |
| Genitourinary | Urinary retention, difficulty urinating. | Urinary retention, dysuria (painful urination). |
| Dermatologic | Skin rash, decreased sweating (anhidrosis). | Skin rash, decreased sweating (anhidrosis). |
| Other | Muscular weakness, fever. | Numbness of fingers, heat stroke, hyperthermia, fever. |
Experimental Protocols
To objectively quantify and compare the side effect profiles of Procyclidine and Benztropine in a clinical setting, a well-designed experimental protocol is essential. Below is a detailed methodology for a hypothetical double-blind, crossover clinical trial.
1. Study Design: A randomized, double-blind, placebo-controlled, crossover study.
2. Participant Selection:
-
Inclusion Criteria: Patients aged 18-65 with a stable diagnosis of drug-induced extrapyramidal symptoms secondary to a consistent dose of an antipsychotic medication.
-
Exclusion Criteria: History of hypersensitivity to anticholinergic drugs, angle-closure glaucoma, obstructive gastrointestinal or urinary tract disease, myasthenia gravis, unstable medical or psychiatric conditions.
3. Study Phases:
-
Phase 1 (Washout): 1-week washout period where any current anticholinergic medication is discontinued.
-
Phase 2 (Treatment Arm 1): Patients are randomized to receive either Procyclidine or Benztropine for 4 weeks. Dosing is titrated to a clinically effective and tolerated level.
-
Phase 3 (Washout): 2-week washout period.
-
Phase 4 (Treatment Arm 2): Patients are crossed over to the other treatment (the one not received in Phase 2) for 4 weeks.
4. Assessment of Side Effects:
-
Extrapyramidal Symptoms (Primary Efficacy Endpoint): Assessed at baseline and weekly using the Extrapyramidal Symptom Rating Scale (ESRS) . This scale provides a comprehensive evaluation of parkinsonism, akathisia, dystonia, and tardive dyskinesia.
-
Anticholinergic Side Effects (Primary Safety/Tolerability Endpoint):
-
Dry Mouth (Xerostomia): Quantified weekly by measuring the unstimulated whole salivary flow rate .
-
Protocol: Patients refrain from eating, drinking, or smoking for 1 hour prior. They are seated in a quiet room for 10 minutes. Patients then drool passively into a pre-weighed sterile collection tube for 5 minutes. The weight difference is used to determine the saliva volume (1g = 1mL).
-
-
Cognitive Function: Assessed at the beginning and end of each treatment arm using the Mini-Mental State Examination (MMSE) to screen for changes in orientation, registration, attention, recall, and language.
-
Visual Disturbance: Assessed weekly using a standardized questionnaire on the incidence and severity of blurred vision. Objective assessment can be done via visual acuity tests.
-
Other Side Effects: A checklist of other potential anticholinergic effects (constipation, urinary retention, tachycardia, etc.) is completed by the patient and investigator at each weekly visit.
-
5. Statistical Analysis: Data from the two treatment arms will be compared using appropriate statistical methods for crossover designs to determine any significant differences in the incidence and severity of side effects between Procyclidine and Benztropine.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A typical experimental workflow for a comparative clinical trial.
Caption: Signaling pathway of muscarinic acetylcholine receptor antagonism.
Assessing the Specificity of Procyclidine Hydrochloride in Blocking Cholinergic Transmission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of procyclidine hydrochloride's specificity in blocking cholinergic transmission, with a focus on its performance against other common anticholinergic agents. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.
This compound is a synthetic anticholinergic agent that competitively antagonizes muscarinic acetylcholine receptors (mAChRs), playing a crucial role in restoring the balance between dopaminergic and cholinergic activity in the central nervous system.[1] This action alleviates symptoms associated with Parkinson's disease and drug-induced extrapyramidal symptoms.[1] While its primary therapeutic effects are attributed to the blockade of central cholinergic receptors, a comprehensive understanding of its specificity across all cholinergic receptor subtypes is essential for predicting its full pharmacological profile and potential off-target effects.
Comparative Analysis of Receptor Binding Affinities
To objectively assess the specificity of procyclidine, its binding affinity (Ki) for muscarinic receptor subtypes (M1-M5) is compared with that of other widely used anticholinergic drugs: atropine, scopolamine, and ipratropium. The data, summarized in the table below, is compiled from various radioligand binding studies. It is important to note that direct comparisons are best made when data is generated from the same study under identical experimental conditions.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Nicotinic Receptors |
| Procyclidine | 4.6[2] | 25.1[2] | 7.9[2] | 4.5[2] | - | No significant binding |
| Atropine | 1-2 | 8-12 | 1-2 | 1-3 | - | Micromolar affinity at α3β4 |
| Scopolamine | ~1 | ~1 | ~1 | - | - | Micromolar affinity at 5-HT3 and nicotinic receptors |
| Ipratropium | 0.5-3.6 | 0.5-3.6 | 0.5-3.6 | - | - | - |
The data indicates that this compound is a non-selective muscarinic antagonist with a notable affinity for M1, M3, and M4 receptors.[2] Its affinity for M2 receptors is comparatively lower.[3] Studies suggest that procyclidine does not have significant affinity for nicotinic receptors. In comparison, atropine and scopolamine also exhibit non-selective binding across muscarinic subtypes. Ipratropium bromide also binds to M1, M2, and M3 receptors with high affinity.[4] Interestingly, both atropine and scopolamine have been shown to interact with other receptor types, such as nicotinic and serotonin receptors, at micromolar concentrations.[5][6]
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
a. Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds: this compound, atropine, scopolamine, ipratropium.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
b. Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in lysis buffer and prepare membrane fractions by centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the unlabeled test compound (procyclidine, atropine, etc.).
-
50 µL of [³H]-NMS at a fixed concentration (typically near its Kd value).
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Measurement
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a muscarinic agonist.
a. Materials:
-
Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
Test compounds: this compound, atropine, scopolamine, ipratropium.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
b. Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to near confluency.
-
Dye Loading: Remove the growth medium and incubate the cells with the Fluo-4 AM loading solution in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add various concentrations of the antagonist (procyclidine, atropine, etc.) to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm). After establishing a baseline reading, add a fixed concentration of the agonist (carbachol) to all wells. Continue recording the fluorescence for several minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response (IC₅₀).
Visualizing Cholinergic Signaling and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Cholinergic signaling pathway and the antagonistic action of Procyclidine HCl.
Caption: Workflow for assessing antagonist specificity.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural determinants for interaction of partial agonists with acetylcholine binding protein and neuronal α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Procyclidine Hydrochloride: A Procedural Guide for Laboratory Professionals
Proper disposal of procyclidine hydrochloride is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a synthetic antispasmodic compound, this compound requires careful handling and disposal, even though it is not classified as a controlled substance by the Drug Enforcement Administration (DEA)[1][2][3]. Adherence to federal, state, and local regulations is mandatory to mitigate risks associated with chemical waste.[4]
This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
Before handling or disposing of this compound, it is essential to be aware of its associated hazards. The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Hazard Classification & Precautionary Statements | Incompatibilities & Storage | Personal Protective Equipment (PPE) | First Aid Measures |
| Hazardous Substance according to OSHA 29 CFR 1910.1200[4]. Harmful if swallowed[5]. Causes skin and serious eye irritation[5][6]. | Avoid reaction with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches)[4]. Store in a cool, dry place in tightly closed receptacles[7]. | Eye/Face Protection: Chemical safety goggles[4][6]. Hand Protection: Protective gloves[6]. Skin and Body Protection: Wear suitable protective clothing[3]. Respiratory Protection: Use in a well-ventilated place. Avoid formation of dust and aerosols[3][8]. | If Swallowed: Get medical help. Rinse mouth[3]. If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse[3][6]. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][6]. |
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols for Disposal
The disposal of this compound does not involve experimental protocols in the traditional sense but requires strict adherence to safety and waste management procedures.
Step 1: Immediate Safety and Spill Response
For Minor Spills:
-
Ensure proper ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Remove all sources of ignition from the area.[3]
-
Clean up spills immediately using dry cleanup procedures to avoid generating dust.[4]
-
Place the spilled material into a suitable, labeled container for waste disposal.[3][4]
-
Wash the spill area with soap and water after the material has been collected.
For Major Spills:
-
Evacuate personnel from the immediate area.[8]
-
Alert your institution's Emergency Responders or Environmental Health & Safety (EHS) office and inform them of the location and nature of the hazard.[4]
-
Avoid all personal contact, including inhalation of dust.[4]
Step 2: Disposal of Unused or Expired this compound
-
Segregation and Labeling:
-
Segregate the unused or expired this compound from other laboratory chemicals.
-
Ensure the container is clearly labeled as "Waste this compound" or as required by your institution's EHS guidelines.
-
-
Regulatory Compliance:
-
This compound is not a DEA-controlled substance, so the stringent requirements for controlled substance disposal do not apply.[1][2][3]
-
However, it is considered pharmaceutical waste and may be regulated as hazardous waste depending on state and local laws.[1][2]
-
Do not dispose of this compound down the drain or in regular trash.[3] Flushing pharmaceuticals can lead to environmental contamination.
-
-
Disposal Procedure:
-
Contact your institution's EHS or Hazardous Waste Program to arrange for pickup and disposal.
-
The recommended method of disposal for pharmaceutical waste is typically incineration by a licensed waste management facility. This ensures the complete destruction of the active chemical compound.
-
Step 3: Disposal of Empty Containers
-
Decontamination:
-
If possible and safe, triple rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which this compound is soluble). Collect the rinsate as chemical waste.
-
-
Rendering Unusable:
-
Puncture or otherwise damage the empty container to prevent its re-use.[4]
-
-
Disposal:
-
Dispose of the punctured container in accordance with your institution's guidelines for solid waste or as directed by your EHS office. Some jurisdictions may require it to be disposed of through a licensed waste management facility.[4]
-
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements based on local regulations.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Procyclidine Uses, Side Effects & Warnings [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
- 6. Procyclidine - Wikipedia [en.wikipedia.org]
- 7. This compound | C19H30ClNO | CID 207841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
Personal protective equipment for handling Procyclidine hydrochloride
This guide provides immediate, essential safety and logistical information for the handling of Procyclidine hydrochloride, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [2][3] |
| Skin Protection | Impervious, fire/flame-resistant clothing. Handle with chemical-impermeable gloves that have been inspected prior to use. | [2][3] |
| Respiratory Protection | In case of brief exposure or low pollution, a respiratory filter device should be used. For intensive or longer exposure, a self-contained breathing apparatus is necessary. | [2][4] |
Always wash hands thoroughly after handling the substance and before breaks.[4]
Exposure Limits
| Jurisdiction/Organization | Limit | Notes |
| US - Oregon (PELs) | 5 mg/m³ | Respirable Fraction (Particles not otherwise regulated) |
| US - Michigan | 5 mg/m³ | Respirable dust (Particulates not otherwise regulated) |
| US - Wyoming | 5 mg/m³ | Respirable fraction (Particulates not otherwise regulated) |
| Canada - Prince Edward Island | 10 mg/m³ | Inhalable particles (Insoluble or Poorly Soluble) |
(Data sourced from Santa Cruz Biotechnology, Inc. Safety Data Sheet[1])
Handling and Storage
Handling:
-
Work in a well-ventilated area.[2]
-
Avoid all personal contact, including the inhalation of dust and aerosols.[1][2][3]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area in tightly closed receptacles.[3][4]
-
Keep away from direct sunlight and sources of ignition.[3]
-
The recommended storage temperature is 4°C.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and contamination.
Minor Spills:
-
Clean up spills immediately.[1]
-
Avoid contact with skin and eyes by using appropriate protective equipment.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Place the spilled material in a suitable, labeled container for waste disposal.[1][2]
Major Spills:
-
Alert personnel in the area and emergency responders, informing them of the location and nature of the hazard.[1]
-
Wear a breathing apparatus and protective gloves.[1]
-
Follow the containment and clean-up procedures for minor spills.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap if available.[1][2]
-
In Case of Eye Contact: Immediately wash out with fresh running water. Ensure complete irrigation by keeping eyelids apart and moving them.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Product: Recycle wherever possible. If recycling is not an option, consult a licensed professional waste disposal service.[1]
-
Contaminated Packaging: Puncture containers to prevent reuse and dispose of them in an authorized landfill.[1] Do not allow wash water from cleaning equipment to enter drains.[1]
This guide is intended to supplement, not replace, comprehensive safety training and the specific Safety Data Sheet (SDS) for this compound. Always refer to the SDS for complete safety information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
